molecular formula C20H17F3N2O4 B611174 Tasquinimod CAS No. 254964-60-8

Tasquinimod

Numéro de catalogue: B611174
Numéro CAS: 254964-60-8
Poids moléculaire: 406.4 g/mol
Clé InChI: ONDYALNGTUAJDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tasquinimod (CID 54682876) is an orally active, small-molecule investigational agent with a novel, multi-faceted mechanism of action that modulates the tumor microenvironment . It functions as a high-affinity, negative allosteric modulator of Histone Deacetylase 4 (HDAC4), binding to its regulatory Zn2+ domain with a Kd of 10-30 nM . This binding inhibits the formation of the HDAC4/N-CoR/HDAC3 complex, thereby blocking deacetylase activity and subsequent epigenetic reprogramming crucial for cancer cell survival and angiogenesis . Simultaneously, this compound targets and inhibits the immunomodulatory protein S100A9 (MRP-14) . By disrupting the interaction between S100A9 and its receptors such as TLR4 and RAGE, this compound counteracts the accumulation and function of immunosuppressive myeloid cells like myeloid-derived suppressor cells (MDSC) and tumor-associated macrophages (TAM) in the tumor milieu . This unique combination of actions results in pleiotropic effects, including immunomodulation, anti-angiogenic activity, and inhibition of metastasis . Originally investigated in solid tumors such as metastatic castration-resistant prostate cancer (mCRPC) , current research is focused on its potential in hematologic cancers. Promising preclinical data in myelofibrosis models demonstrate that this compound can reduce myeloproliferation, splenomegaly, and bone marrow fibrosis, and it shows synergistic effects when combined with JAK or BET inhibitors . Clinical proof-of-concept studies in myelofibrosis are ongoing in both the US and Europe . It is also being evaluated in multiple myeloma, with clinical studies assessing its efficacy both as a monotherapy and in combination with standard regimens like ixazomib, lenalidomide, and dexamethasone . This compound has been granted Orphan Drug designation by the US FDA for both myelofibrosis and multiple myeloma . With its well-documented safety profile from previous clinical trials and its novel targeting of the tumor microenvironment, this compound represents a valuable and versatile tool for oncology research, particularly for studying tumor immunology, angiogenesis, and myeloid cell biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDYALNGTUAJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180183
Record name Tasquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254964-60-8
Record name Tasquinimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254964-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tasquinimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254964608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tasquinimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tasquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASQUINIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756U07KN1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tasquinimod mechanism of action in tumor microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Tasquinimod in the Tumor Microenvironment

Executive Summary

This compound is an orally active, small-molecule immunomodulator that exhibits potent anti-tumor and anti-metastatic effects by targeting the tumor microenvironment (TME).[1][2][3] Unlike cytotoxic agents, this compound's primary mechanism is not direct tumor cell killing but rather the disruption of critical support pathways that tumors co-opt for growth, vascularization, and immune evasion. Its pleiotropic effects stem from its ability to modulate the function of suppressive myeloid cells, inhibit angiogenesis, and interfere with the hypoxia-driven adaptive responses of cancer cells.[1][2] The core of its action involves binding to the S100A9 protein and allosterically modulating Histone Deacetylase 4 (HDAC4), leading to a cascade of downstream effects that re-educate the TME from a pro-tumorigenic to an anti-tumorigenic state. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism I: S100A9-Mediated Immunomodulation

The central mechanism of this compound's immunomodulatory activity is its high-affinity binding to the S100A9 protein. S100A9, a damage-associated molecular pattern (DAMP) molecule, is highly expressed by myeloid-derived suppressor cells (MDSCs) and is a key regulator of inflammatory responses in the TME. By binding to S100A9, this compound prevents its interaction with its receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). This blockade disrupts the downstream signaling that is crucial for the recruitment and immunosuppressive function of key myeloid cell populations.

Effect on Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses, thereby facilitating tumor immune evasion. The S100A9-TLR4/RAGE axis is critical for their accumulation in tumors. This compound interferes with this process, leading to a significant reduction in the infiltration of MDSCs into the tumor site, although it may not affect the total number of circulating peripheral MDSCs. This reduction in tumor-infiltrating MDSCs alleviates a major source of immunosuppression within the TME.

Effect on Tumor-Associated Macrophages (TAMs)

This compound fundamentally alters the polarization of TAMs. Tumors are often infiltrated by M2-polarized TAMs, which are immunosuppressive, promote angiogenesis, and support tumor growth. This compound treatment induces a rapid reprogramming of these cells, causing a shift from the M2 phenotype towards a pro-inflammatory, anti-tumor M1 phenotype. This is characterized by the downregulation of M2 markers like CD206 and Arginase-1 (Arg1) and the upregulation of M1 markers such as iNOS, MHC class II, and CD86. This M1-skewed macrophage population enhances anti-tumor immunity through the production of pro-inflammatory cytokines like IL-12 and improved antigen presentation to T cells.

Impact on Cytokine Profile and T-Cell Function

By reducing MDSC- and M2-TAM-mediated suppression, this compound fosters a more active anti-tumor immune response. Treatment leads to an increase in pro-inflammatory cytokines such as IL-12, IFNγ, IL-1α, and TNF-α within the TME. This altered cytokine milieu, combined with the reduction of suppressive cells, results in an increased number and enhanced effector function of tumor-infiltrating CD8+ T cells, which are critical for direct tumor cell killing.

Signaling Pathway: S100A9 Inhibition

S100A9_Pathway cluster_TME Tumor Microenvironment cluster_Outcome Immunological Outcome This compound This compound S100A9 S100A9 This compound->S100A9 Binds & Inhibits TLR4_RAGE TLR4 / RAGE Receptors S100A9->TLR4_RAGE Activates MDSC MDSC Recruitment & Function TLR4_RAGE->MDSC Promotes M2_TAM M2 TAM Polarization (Immunosuppressive) TLR4_RAGE->M2_TAM Promotes Suppression Reduced Immunosuppression MDSC->Suppression Inhibition leads to M1_TAM M1 TAM Polarization (Anti-Tumor) M2_TAM->M1_TAM Inhibition promotes shift to CD8_T_Cell Enhanced CD8+ T-Cell Infiltration & Function Suppression->CD8_T_Cell M1_TAM->CD8_T_Cell

Caption: this compound binds S100A9, blocking TLR4/RAGE signaling to reduce MDSC and M2 TAM immunosuppression.

Quantitative Data: Effects on Immune Cell Populations
ParameterTumor ModelTreatmentResultp-valueReference
Tumor-Infiltrating MDSCs (Gr1+CD11b+)Myc-CaP ProstateThis compound60% reductionp = 0.03
M2 Macrophages (CD206+)Myc-CaP ProstateThis compound56% reductionp = 0.04
Tumor Growth (Combination)Myc-CaP ProstateThis compound + SurVaxM Vaccine48% inhibitionp = 0.03

Core Mechanism II: Anti-Angiogenesis and Hypoxia Regulation

This compound exerts significant anti-angiogenic effects, which are critical to its anti-tumor activity. However, unlike many targeted therapies, it does not directly inhibit Vascular Endothelial Growth Factor (VEGF) or its receptors. Instead, its anti-angiogenic properties are mediated indirectly through at least two distinct mechanisms: the modulation of myeloid cells and the regulation of hypoxia-inducible factor (HIF-1α) signaling.

Allosteric Modulation of HDAC4

A key molecular interaction for this compound is its allosteric binding to the zinc-binding domain of HDAC4. This binding event locks HDAC4 in an inactive conformation, preventing the formation of the repressive HDAC4/N-CoR/HDAC3 complex. This complex is normally responsible for deacetylating target proteins, including the transcription factor HIF-1α.

Downregulation of HIF-1α Target Genes

The hypoxic core of a growing tumor relies on the stabilization and activity of HIF-1α to upregulate a suite of genes necessary for survival, angiogenesis, and metastasis. By preventing the formation of the HDAC4 repressor complex, this compound inhibits the deacetylation of HIF-1α, which blocks the activation of the HIF-1α-p300 transcriptional complex. The ultimate result is a significant downregulation of HIF-1α-mediated target genes essential for angiogenesis, such as VEGF, CXCR4, and lysyl oxidase (LOX).

Upregulation of Thrombospondin-1 (TSP-1)

In addition to suppressing pro-angiogenic factors, this compound increases tumor levels of Thrombospondin-1 (TSP-1), a potent endogenous anti-angiogenic protein. TSP-1 not only inhibits new blood vessel formation but also promotes the recruitment of anti-angiogenic M1-polarized TAMs, further contributing to the shift in the TME and reinforcing the anti-angiogenic effect.

Signaling Pathway: HDAC4/HIF-1α Inhibition

HDAC4_Pathway cluster_Hypoxia Hypoxic Tumor Cell cluster_Outcome Transcriptional Outcome This compound This compound HDAC4 HDAC4 This compound->HDAC4 Allosterically Binds RepressorComplex HDAC4/N-CoR/HDAC3 Repressor Complex This compound->RepressorComplex Prevents Formation HDAC4->RepressorComplex Forms HIF1a HIF-1α RepressorComplex->HIF1a Deacetylates HIF1a_p300 HIF-1α-p300 Activation HIF1a->HIF1a_p300 Leads to TargetGenes Downregulation of HIF-1α Target Genes (VEGF, CXCR4, LOX) HIF1a_p300->TargetGenes Inhibition leads to Angiogenesis Inhibition of Angiogenesis TargetGenes->Angiogenesis

Caption: this compound binds HDAC4, disrupting a repressor complex and inhibiting HIF-1α-driven angiogenic gene expression.

Quantitative Data: Preclinical Efficacy and Anti-Angiogenic Effects
ParameterTumor ModelTreatmentResultp-valueReference
Tumor VolumeHuman Prostate Cancer Xenografts (5 models)1 mg/kg/day for 1 month≥ 50% decreasep < 0.05
Vascular VolumeCWR-22Rv1 Prostate Cancer10 mg/kg/day for 1 month~50% decreasep < 0.05
Cancer GrowthCWR-22Rv1 Prostate Cancer10 mg/kg/day for 1 month> 80% inhibitionp < 0.05

Experimental Protocols

The mechanisms of this compound have been elucidated through a variety of preclinical experimental techniques. Below are representative, detailed protocols for key assays cited in the literature.

Protocol: Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells
  • Tumor Dissociation: Excise tumors from control and this compound-treated mice. Mince the tissue finely with a sterile scalpel and transfer to a digestion buffer (e.g., RPMI with collagenase D and DNase I). Incubate at 37°C for 30-60 minutes with agitation.

  • Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.

  • Cell Staining: Resuspend cells in FACS buffer (PBS with 2% FBS). Block Fc receptors with anti-CD16/32 antibody. Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers for 30 minutes on ice. A typical panel would include:

    • MDSCs: Anti-CD45, Anti-CD11b, Anti-Gr1 (or Anti-Ly6G and Anti-Ly6C for subsets).

    • TAMs: Anti-CD45, Anti-CD11b, Anti-F4/80, Anti-CD206 (for M2), Anti-MHC Class II (for M1).

  • Intracellular Staining (Optional): For markers like Arg1 or iNOS, fix and permeabilize the cells using a dedicated kit (e.g., Cytofix/Cytoperm) after surface staining. Then, incubate with antibodies against the intracellular targets.

  • Data Acquisition and Analysis: Acquire data on a multi-color flow cytometer. Analyze the data using software like FlowJo, gating first on live, single, CD45+ hematopoietic cells, then on specific myeloid populations (e.g., CD11b+) to quantify the frequency of MDSCs and the M1/M2 TAM ratio.

Protocol: T-Cell Proliferation and Suppression Assay (Co-culture)
  • Cell Isolation:

    • T-Cells: Isolate CD8+ or CD4+ T cells from the spleens of naive mice using magnetic-activated cell sorting (MACS). Label the T cells with a proliferation tracking dye like CFSE or CellTrace Violet.

    • Myeloid Cells: Isolate CD11b+ myeloid cells from the tumors of control or this compound-treated mice using MACS.

  • Co-culture Setup: Plate the labeled T cells in a 96-well plate. Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads). Add the isolated tumor myeloid cells at varying T-cell-to-myeloid-cell ratios (e.g., 1:1, 2:1, 4:1).

  • Incubation: Culture the cells for 72-96 hours at 37°C in a CO2 incubator.

  • Analysis: Harvest the cells and analyze by flow cytometry. Gate on the T-cell population and measure the dilution of the proliferation dye. A decrease in dye intensity indicates cell division. The suppressive capacity of the myeloid cells is determined by their ability to inhibit T-cell proliferation compared to T cells cultured with stimuli alone.

Protocol: Immunohistochemistry (IHC) for Angiogenesis
  • Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on charged glass slides.

  • Staining: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval (e.g., in citrate buffer). Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against an endothelial cell marker, typically CD31 (PECAM-1).

  • Detection: Use a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a chromogen substrate like DAB to visualize the staining. Counterstain with hematoxylin.

  • Quantification: Capture images using a light microscope. Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields per tumor section.

Experimental Workflow: Preclinical Murine Model Evaluation

Workflow cluster_Analysis Ex Vivo Analysis Start Tumor Cell Inoculation (e.g., Subcutaneous or Orthotopic) TumorDev Allow Tumors to Establish (e.g., 7-10 days) Start->TumorDev Treatment Randomize Mice into Groups (Vehicle vs. This compound) TumorDev->Treatment Monitoring Daily Treatment & Tumor Volume Monitoring (e.g., Caliper Measurement) Treatment->Monitoring Endpoint Endpoint Reached (Pre-defined Tumor Size or Time) Monitoring->Endpoint TumorHarvest Harvest Tumors & Spleens Endpoint->TumorHarvest Flow Flow Cytometry (Immune Cell Infiltration) TumorHarvest->Flow IHC Immunohistochemistry (e.g., CD31 for Angiogenesis) TumorHarvest->IHC PCR RT-PCR / Gene Expression (e.g., Cytokines, Angiogenic Factors) TumorHarvest->PCR

Caption: A typical workflow for evaluating this compound's efficacy in preclinical mouse tumor models.

Conclusion

This compound represents a sophisticated approach to cancer therapy by targeting the supportive and immunosuppressive networks within the tumor microenvironment rather than the cancer cells themselves. Its dual-pronged mechanism of action—recalibrating the immune landscape by inhibiting the S100A9 axis and suppressing tumor angiogenesis via HDAC4/HIF-1α modulation—positions it as a unique therapeutic agent. By alleviating immunosuppression and restricting the tumor's blood supply, this compound creates a hostile environment for cancer progression and metastasis. This multifaceted activity provides a strong rationale for its use both as a monotherapy and in combination with other cancer treatments, particularly immunotherapies, where it has the potential to overcome resistance mechanisms rooted in the TME.

References

Tasquinimod: A Technical Guide to its Function as an S100A9 Inhibitor in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasquinimod, a second-generation quinoline-3-carboxamide, has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action involves the allosteric inhibition of the pro-inflammatory protein S100A9. By binding to S100A9, this compound disrupts its interaction with key receptors such as the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptor 4 (TLR4). This interference with S100A9 signaling profoundly modulates the tumor microenvironment, primarily by reducing the infiltration and immunosuppressive functions of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). This guide provides an in-depth technical overview of this compound's role as an S100A9 inhibitor in various cancer models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Introduction

The tumor microenvironment (TME) plays a critical role in cancer progression and metastasis. A key feature of the TME is the accumulation of immunosuppressive myeloid cells, which create a barrier to effective anti-tumor immunity. S100A9, a calcium-binding protein, is a major driver of this immunosuppression.[1][2] this compound's ability to specifically target S100A9 offers a novel therapeutic strategy to re-engineer the TME and enhance the efficacy of cancer therapies, including immunotherapy.[3][4]

Mechanism of Action: Targeting the S100A9 Axis

This compound exerts its anti-tumor effects by directly binding to S100A9, preventing its interaction with RAGE and TLR4.[4] This blockade disrupts downstream signaling cascades that are crucial for the recruitment and function of MDSCs and the polarization of TAMs towards an immunosuppressive M2 phenotype.

The S100A9-RAGE/TLR4 Signaling Pathway

S100A9, often in a heterodimer with S100A8, is released in the TME and acts as a damage-associated molecular pattern (DAMP). Its binding to RAGE and TLR4 on myeloid cells activates downstream signaling pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory cytokines and creating a chronic inflammatory state that supports tumor growth.

S100A9_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular This compound This compound S100A9 S100A9 This compound->S100A9 Binds & Inhibits RAGE RAGE S100A9->RAGE Binds TLR4 TLR4 S100A9->TLR4 Binds NF_kB NF-κB RAGE->NF_kB MAPK MAPK RAGE->MAPK TLR4->NF_kB TLR4->MAPK Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines MAPK->Cytokines MDSC_Recruitment MDSC Recruitment & Function Cytokines->MDSC_Recruitment M2_Polarization M2 Macrophage Polarization Cytokines->M2_Polarization

This compound's inhibition of the S100A9 signaling pathway.

Quantitative Data from Preclinical and Clinical Models

The efficacy of this compound has been evaluated in a variety of cancer models. The following tables summarize key quantitative findings.

Table 1: Preclinical In Vivo Efficacy of this compound
Cancer ModelAnimal ModelThis compound DoseKey FindingsReference(s)
Prostate Cancer (TRAMP-C2)Syngeneic C57Bl/6J mice5 mg/kg/day (in drinking water)>80% inhibition of tumor growth.
Prostate Cancer (CR Myc-CaP)FVB mice10 mg/kg/day (in drinking water)58% reduction in tumor growth when combined with a vaccine.
Melanoma (B16-h5T4)C57Bl/6 mice30 mg/kg/day (in drinking water)Significant tumor growth inhibition.
Multiple Myeloma (5TGM1)C57BL/KaLwRij mice30 mg/kg/day (in drinking water)Significant reduction in tumor load and prolonged median survival (36 vs 31 days).
Colon Cancer (MC38-C215)Wild type mice30 mg/kg/day (ad lib.)Significant reduction in tumor volume and weight.
Table 2: Effect of this compound on Myeloid Cell Populations In Vivo
Cancer ModelMyeloid Cell PopulationEffect of this compoundReference(s)
Prostate Cancer (CR Myc-CaP)Tumor-infiltrating MDSCs (CD11b+Gr1+)Significant reduction.
Prostate Cancer (CR Myc-CaP)M2-polarized TAMs (CD206+)Inhibition of M2-polarized TAMs.
Melanoma (B16-h5T4)Monocytic MDSCs (Ly6G-Ly6Chigh)Reduction in tumors.
Multiple Myeloma (5TMM models)CD11b+ cellsSignificant increase in total CD11b+ cells with a shift towards an immunostimulatory state.
Table 3: Clinical Trial Data for this compound in Multiple Myeloma
Clinical TrialPatient PopulationThis compound TreatmentKey FindingsReference(s)
Phase Ib/IIa (NCT04405167)Relapsed/refractory multiple myelomaCombination with ixazomib, lenalidomide, and dexamethasone (IRd)47% Clinical Benefit Rate (CBR) in the total combination cohort. 33% CBR in patients refractory to their latest Imid/PI combination. One durable partial response lasting 19.8 months.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate this compound's efficacy.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a subcutaneous xenograft model.

Xenograft_Workflow Cell_Culture 1. Culture Cancer Cells (e.g., human prostate cancer cell line) Cell_Harvest 2. Harvest and Prepare Cell Suspension in Matrigel Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Allow Tumors to Establish (e.g., to ~100-200 mm³) Implantation->Tumor_Growth Treatment 5. Administer this compound (e.g., 1-30 mg/kg/day in drinking water or by oral gavage) Tumor_Growth->Treatment Monitoring 6. Monitor Tumor Volume (caliper measurements) and Body Weight Treatment->Monitoring Endpoint 7. Euthanize Mice and Harvest Tumors for Analysis Monitoring->Endpoint

Workflow for an in vivo xenograft study with this compound.

Materials:

  • Cancer cell line (e.g., human prostate cancer lines like CWR-22Rv1 or murine lines like TRAMP-C2)

  • Cell culture medium and supplements

  • Matrigel

  • Immunocompromised mice (e.g., nude or SCID mice) or syngeneic mice for murine cell lines

  • This compound

  • Vehicle control (e.g., sterile drinking water)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Cell Inoculation: Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculating the volume (Volume = 0.5 x length x width²).

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • This compound Administration: Administer this compound orally, typically mixed in the drinking water or by daily gavage, at the desired concentration. The control group receives the vehicle alone.

  • Data Collection: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or predetermined duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).

MDSC Isolation and T-cell Suppression Assay

This protocol describes the isolation of MDSCs from tumor-bearing mice and the assessment of their immunosuppressive function in a T-cell co-culture assay.

MDSC_Assay_Workflow Tumor_Harvest 1. Harvest Tumors from This compound- and Vehicle-Treated Mice Single_Cell 2. Prepare Single-Cell Suspensions (enzymatic digestion) Tumor_Harvest->Single_Cell MDSC_Isolation 3. Isolate MDSCs (CD11b+Gr1+) using Magnetic-Activated Cell Sorting (MACS) or Fluorescence-Activated Cell Sorting (FACS) Single_Cell->MDSC_Isolation Co_Culture 6. Co-culture Labeled T-cells with Isolated MDSCs at Various Ratios (e.g., 1:1, 2:1, 4:1 T-cell:MDSC) MDSC_Isolation->Co_Culture T_Cell_Isolation 4. Isolate Splenocytes or Purified T-cells from Naive Mice T_Cell_Labeling 5. Label T-cells with CFSE T_Cell_Isolation->T_Cell_Labeling T_Cell_Labeling->Co_Culture Stimulation 7. Stimulate T-cell Proliferation (e.g., with anti-CD3/CD28 beads) Co_Culture->Stimulation Incubation 8. Incubate for 72-96 hours Stimulation->Incubation Analysis 9. Analyze T-cell Proliferation by Flow Cytometry (CFSE dilution) Incubation->Analysis

Workflow for MDSC isolation and T-cell suppression assay.

Materials:

  • Tumors from this compound- and vehicle-treated mice

  • Collagenase, DNase

  • Red blood cell lysis buffer

  • Magnetic beads for CD11b and/or Gr-1 positive selection (MACS) or fluorescently labeled antibodies for FACS

  • Spleens from naive mice

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or beads)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • MDSC Isolation:

    • Excise tumors and mechanically dissociate them, followed by enzymatic digestion (e.g., with collagenase and DNase).

    • Prepare a single-cell suspension and lyse red blood cells.

    • Isolate MDSCs (CD11b+Gr1+) using positive selection with magnetic beads or by sorting on a flow cytometer.

  • T-cell Preparation:

    • Prepare a single-cell suspension from the spleens of naive mice.

    • Label the splenocytes with CFSE according to the manufacturer's protocol.

  • Co-culture:

    • Plate the CFSE-labeled T-cells in a 96-well plate.

    • Add the isolated MDSCs at different ratios to the T-cells.

    • Include control wells with T-cells alone and stimulated T-cells without MDSCs.

  • T-cell Stimulation and Analysis:

    • Add anti-CD3/CD28 beads to stimulate T-cell proliferation.

    • Incubate the plate for 72-96 hours.

    • Harvest the cells and analyze T-cell proliferation by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division. The suppressive capacity of MDSCs is determined by their ability to inhibit T-cell proliferation.

S100A9 Activity Assay (ELISA)

A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method to quantify S100A9 levels in biological samples such as serum, plasma, or cell culture supernatants.

Principle: This assay typically employs a capture antibody specific for S100A9 coated onto a microplate. The sample is added, and any S100A9 present binds to the capture antibody. A second, detection antibody, which is often biotinylated, is then added, binding to a different epitope on the S100A9 protein. A streptavidin-horseradish peroxidase (HRP) conjugate is subsequently added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of S100A9 in the sample and is measured using a microplate reader.

General Procedure:

  • Prepare standards, controls, and samples.

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Incubate to allow S100A9 to bind to the capture antibody.

  • Wash the plate to remove unbound material.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plate.

  • Add the streptavidin-HRP conjugate and incubate.

  • Wash the plate.

  • Add the substrate solution and incubate in the dark.

  • Add a stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the S100A9 concentration in the samples based on the standard curve.

Conclusion

This compound represents a novel and promising approach in cancer therapy by targeting the S100A9-mediated immunosuppressive axis within the tumor microenvironment. Its ability to inhibit MDSC and TAM function leads to a more immune-permissive TME, thereby enhancing anti-tumor responses and potentially synergizing with other cancer treatments, including immunotherapy. The preclinical and emerging clinical data underscore the therapeutic potential of this S100A9 inhibitor. Further research and clinical evaluation are warranted to fully elucidate its role in various malignancies and to optimize its use in combination therapies. This technical guide provides a foundational understanding of this compound's mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in advancing this innovative therapeutic strategy.

References

An In-depth Technical Guide on Tasquinimod's Role in Modulating Myeloid-Derived Suppressor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tasquinimod is an orally available, small-molecule immunomodulator that demonstrates significant anti-tumor, anti-angiogenic, and anti-metastatic properties.[1][2] A primary mechanism of action for this compound is its ability to modulate the tumor microenvironment (TME), with a pronounced effect on myeloid-derived suppressor cells (MDSCs).[2][3] This guide provides a comprehensive technical overview of this compound's interaction with MDSCs, including its molecular targets, the signaling pathways it disrupts, and its downstream effects on the immune landscape within tumors. The information is compiled from preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the key mechanisms.

Core Mechanism of Action: Targeting the S100A9-RAGE/TLR4 Axis

This compound's primary immunomodulatory effects are mediated through its high-affinity binding to the S100A9 protein.[4] S100A9, a calcium-binding protein, is a critical regulator of inflammatory responses and is often overexpressed in the TME, where it contributes to the recruitment and function of MDSCs. By binding to S100A9, this compound allosterically inhibits its interaction with its key receptors: the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptor 4 (TLR4). This blockade disrupts the downstream signaling cascades that are essential for MDSC accumulation, activation, and immunosuppressive functions.

The S100A9 protein, often found as a heterodimer with S100A8, is a potent chemoattractant for MDSCs. Its interaction with RAGE and TLR4 on myeloid progenitor cells and immature myeloid cells promotes their expansion and differentiation into MDSCs. Furthermore, this signaling axis is crucial for the activation of MDSCs within the TME, leading to the production of immunosuppressive factors such as arginase-1 (ARG1) and reactive oxygen species (ROS).

Signaling Pathway Diagram

Tasquinimod_MDSC_Signaling cluster_TME Tumor Microenvironment cluster_MDSC Myeloid-Derived Suppressor Cell S100A9 S100A9 RAGE RAGE S100A9->RAGE Binds TLR4 TLR4 S100A9->TLR4 Binds This compound This compound This compound->S100A9 Inhibits NF-kB Activation NF-kB Activation RAGE->NF-kB Activation Activates TLR4->NF-kB Activation Activates STAT3 Activation STAT3 Activation NF-kB Activation->STAT3 Activation MDSC Accumulation & Trafficking MDSC Accumulation & Trafficking STAT3 Activation->MDSC Accumulation & Trafficking Immunosuppressive Function Immunosuppressive Function STAT3 Activation->Immunosuppressive Function ARG1, iNOS, ROS Production ARG1, iNOS, ROS Production Immunosuppressive Function->ARG1, iNOS, ROS Production

Caption: this compound inhibits S100A9, blocking RAGE/TLR4 signaling in MDSCs.

Quantitative Effects on MDSC Populations and Function

This compound has been shown to significantly alter the composition and function of MDSC populations within the TME in various preclinical cancer models.

Table 1: Effects of this compound on MDSC Populations in Murine Cancer Models
Cancer ModelMDSC Population AnalyzedTreatmentEffectReference
Castration-Resistant Myc-CaP (Prostate)Tumor-infiltrating CD11b+Gr1+ MDSCsThis compound (10 mg/kg/day in drinking water)Significant reduction in the number of tumor-infiltrating MDSCs.
B16-h5T4 (Melanoma)Tumor-infiltrating Ly6ChighLy6G- monocytic MDSCsThis compoundReduction in monocytic MDSCs.
Castration-Resistant Myc-CaP (Prostate)Peripheral Gr1-CD11b+ monocytesThis compoundDepletion of this monocytic precursor population.
4T1 (Breast Cancer)Not specifiedThis compoundSignificantly reduced the development of lung metastasis, associated with a switch in macrophage polarization.
Table 2: Functional Modulation of Myeloid Cells by this compound
Cancer ModelMyeloid Cell PopulationKey Functional MarkersEffect of this compoundReference
Castration-Resistant Myc-CaP (Prostate)Tumor-infiltrating CD11b+ cellsArginase-1 (ARG1), Inducible nitric oxide synthase (iNOS)Decreased ARG1 expression, Increased iNOS expression.
B16-h5T4 (Melanoma)Tumor-infiltrating CD11b+ cellsArginase-1 (ARG1), Inducible nitric oxide synthase (iNOS)Decreased ARG1 expression, Increased iNOS expression.
5TGM1 (Multiple Myeloma)Bone marrow-derived CD11b+ cellsT-cell proliferationIncreased T-cell proliferation in co-culture.
5TGM1 (Multiple Myeloma)Bone marrow-derived CD11b+ cellsIL-10Significantly reduced IL-10 expression.

Impact on Macrophage Polarization

Beyond its direct effects on MDSCs, this compound also influences the differentiation of these cells into tumor-associated macrophages (TAMs). Specifically, it skews the polarization of TAMs from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype. This shift is characterized by a decrease in the M2 marker CD206 and an increase in M1 markers such as MHC class II and CD86. The repolarization of TAMs further contributes to a more immune-permissive TME.

Experimental Workflow for Assessing Macrophage Polarization

Macrophage_Polarization_Workflow Tumor-bearing Mice Tumor-bearing Mice Treatment Treatment Tumor-bearing Mice->Treatment Tumor Excision Tumor Excision Treatment->Tumor Excision Vehicle or This compound Single-cell Suspension Single-cell Suspension Tumor Excision->Single-cell Suspension Myeloid Cell Isolation Myeloid Cell Isolation Single-cell Suspension->Myeloid Cell Isolation e.g., CD11b+ MACS Flow Cytometry Flow Cytometry Myeloid Cell Isolation->Flow Cytometry Stain for F4/80, CD206, MHC-II, CD86 Data Analysis Data Analysis Flow Cytometry->Data Analysis Quantify M1 vs. M2 populations

References

The Immunomodulatory Properties of Tasquinimod: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasquinimod is a novel, orally administered small molecule immunomodulator that has demonstrated significant potential in preclinical and clinical studies for the treatment of various solid tumors.[1][2] Its primary mechanism of action involves the modulation of the tumor microenvironment (TME), shifting it from an immunosuppressive to an immune-supportive state.[3][4][5] This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, focusing on its core mechanisms, effects on key immune cell populations, and the underlying signaling pathways.

Core Mechanism of Action: Targeting S100A9

The principal molecular target of this compound is the S100A9 protein, a member of the S100 family of calcium-binding proteins. S100A9 is a damage-associated molecular pattern (DAMP) molecule that, upon secretion by myeloid cells, plays a critical role in creating an immunosuppressive TME. This compound binds to S100A9, thereby inhibiting its interaction with its primary receptors: Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). This blockade disrupts the downstream signaling cascades that promote the accumulation and function of immunosuppressive myeloid cells.

Modulation of Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are major contributors to cancer-related immune suppression. This compound has been shown to significantly reduce the infiltration of MDSCs into the tumor microenvironment.

Key Effects on MDSCs:

  • Reduced Tumor Infiltration: this compound inhibits the trafficking and accumulation of MDSCs at the tumor site.

  • Functional Inhibition: It impairs the suppressive function of MDSCs, leading to enhanced T-cell responses.

  • Phenotypic Shift: this compound can alter the balance of MDSC subpopulations, often leading to a decrease in the more suppressive monocytic MDSCs.

Reprogramming of Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages (TAMs) are another critical component of the immunosuppressive TME. They typically exhibit an M2-like phenotype, which is associated with pro-tumoral functions, including immune suppression and promotion of angiogenesis. This compound promotes a shift in TAM polarization from the M2 to the M1 phenotype. M1-polarized macrophages are characterized by their pro-inflammatory and anti-tumoral functions.

Key Effects on TAMs:

  • M1 Polarization: this compound treatment leads to an increase in M1 markers, such as inducible nitric oxide synthase (iNOS) and MHC class II, and a decrease in M2 markers like CD206 and arginase-1 (Arg1).

  • Reduced Immunosuppression: The shift to an M1 phenotype reduces the immunosuppressive capacity of TAMs.

Impact on Cytokine Profile

By modulating MDSCs and TAMs, this compound alters the cytokine milieu within the tumor microenvironment, creating a more favorable environment for anti-tumor immunity.

Key Cytokine Changes:

  • Decreased Immunosuppressive Cytokines: A reduction in cytokines like IL-10 and TGF-β has been observed following this compound treatment.

  • Increased Pro-inflammatory Cytokines: Conversely, an increase in pro-inflammatory and T-cell activating cytokines such as IL-12 and IFN-γ has been reported.

Data Presentation

Table 1: Quantitative Effects of this compound on Immune Cell Populations in Preclinical Models
Cell PopulationAnimal ModelTreatment Dose/ScheduleObserved EffectReference
Tumor-Infiltrating MDSCs (Gr1+CD11b+)Myc-CaP Prostate Cancer30 mg/kg/day (oral)~60% reduction in tumor-infiltrating MDSCs
M2 Macrophages (CD206+)MBT-2 Bladder Cancer30 mg/kg (oral gavage, twice daily)Significant decrease in the percentage of CD11b+ F4/80+ CD206+ cells
M2 Macrophages (CD206+)MC38 Colon CarcinomaNot specifiedReduction in CD206+ M2 macrophages and an increase in M1 macrophages
Peripheral Gr1-CD11b+ MonocytesMyc-CaP Prostate CancerNot specifiedDepletion of Gr1-CD11b+ monocytes from peripheral blood
Table 2: Quantitative Effects of this compound on Gene and Protein Expression in Myeloid Cells
MarkerCell TypeAnimal ModelTreatmentChange in ExpressionReference
Arginase-1 (Arg1)Tumor-Infiltrating Myeloid Cells (CD11b+)Myc-CaP Prostate CancerThis compoundDecreased expression
Inducible Nitric Oxide Synthase (iNOS)Tumor-Infiltrating Myeloid Cells (CD11b+)Myc-CaP Prostate CancerThis compoundIncreased expression
CD206 (Mrc1)Isolated CD11b+ Tumor CellsMBT-2 Bladder Cancer30 mg/kg this compoundDecreased mRNA expression
Nos2 (iNOS)Isolated CD11b+ Tumor CellsMBT-2 Bladder Cancer30 mg/kg this compoundIncreased mRNA expression
IL-10Myeloid Cells5TGM1 Multiple MyelomaThis compound (in vitro)Significantly reduced expression
IL-12βMacrophagesMC38 Colon CarcinomaThis compoundIncreased expression

Experimental Protocols

In Vivo Tumor Model Studies
  • Cell Culture and Implantation: Tumor cell lines (e.g., Myc-CaP, B16-F10, MBT-2) are cultured under standard conditions. For tumor establishment, a specific number of cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically into syngeneic mice.

  • This compound Administration: this compound is typically administered orally, either via drinking water (e.g., 30 mg/kg/day) or by oral gavage. Treatment is initiated when tumors reach a palpable size.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Tissue Harvesting: At the end of the study, tumors, spleens, and blood are harvested for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
  • Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

  • Red Blood Cell Lysis: Red blood cells are lysed using an ACK lysis buffer.

  • Antibody Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD11b, Gr-1, Ly6G, Ly6C, F4/80, CD206, MHC II, CD86). For intracellular markers like iNOS and Arg1, cells are fixed and permeabilized before staining.

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Data is then analyzed using appropriate software to quantify the different immune cell populations.

MDSC Suppression Assay
  • Isolation of MDSCs and T cells: MDSCs are isolated from the spleens or tumors of tumor-bearing mice (treated with this compound or vehicle) using magnetic-activated cell sorting (MACS) for CD11b+ cells. T cells are isolated from the spleens of naive mice.

  • Co-culture: T cells are labeled with a proliferation dye (e.g., CFSE) and then co-cultured with the isolated MDSCs at different ratios (e.g., 1:1, 1:2). T cells are stimulated with anti-CD3/CD28 antibodies.

  • Proliferation Analysis: After a period of incubation (e.g., 72 hours), T cell proliferation is assessed by measuring the dilution of the proliferation dye using flow cytometry. Reduced proliferation in the presence of MDSCs indicates suppression.

Signaling Pathways and Visualizations

S100A9/TLR4/RAGE Signaling Pathway

This compound's primary immunomodulatory effect stems from its inhibition of the S100A9 protein, preventing its interaction with TLR4 and RAGE on myeloid cells. This disrupts the downstream activation of transcription factors like NF-κB, which are crucial for the expression of pro-inflammatory and immunosuppressive genes.

S100A9_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S100A9 S100A9 This compound->S100A9 Inhibits TLR4 TLR4 S100A9->TLR4 Binds RAGE RAGE S100A9->RAGE Binds MyD88 MyD88 TLR4->MyD88 Activates RAGE->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Gene_Expression Expression of Immunosuppressive and Pro-inflammatory Genes NFkB->Gene_Expression Promotes

Caption: this compound inhibits S100A9, blocking its interaction with TLR4 and RAGE.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway

This compound also exhibits anti-angiogenic effects, in part by modulating the HIF-1α pathway. It has been shown to interact with histone deacetylase 4 (HDAC4), preventing the deacetylation of HIF-1α. This leads to the destabilization of HIF-1α and a subsequent reduction in the expression of hypoxia-inducible genes, including those involved in angiogenesis like VEGF.

HIF1a_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a HIF1a_stabilized Stabilized HIF-1α HIF1a->HIF1a_stabilized Stabilization HDAC4 HDAC4 HDAC4->HIF1a Deacetylates This compound This compound This compound->HDAC4 Inhibits Angiogenesis_Genes Expression of Angiogenic Genes (e.g., VEGF) HIF1a_stabilized->Angiogenesis_Genes Promotes

Caption: this compound inhibits HDAC4, leading to reduced HIF-1α stabilization.

Experimental Workflow for Assessing Immunomodulatory Effects

The following diagram outlines a typical experimental workflow to evaluate the immunomodulatory properties of this compound in a preclinical setting.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_ex_vivo Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation Treatment This compound Treatment Tumor_Implantation->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Tissue_Harvest Harvest Tumors, Spleens, Blood Tumor_Growth->Tissue_Harvest Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Tissue_Harvest->Flow_Cytometry Suppression_Assay MDSC Suppression Assay Tissue_Harvest->Suppression_Assay Cytokine_Analysis Cytokine Analysis (Luminex/ELISA) Tissue_Harvest->Cytokine_Analysis Gene_Expression Gene Expression (qPCR/RNA-seq) Tissue_Harvest->Gene_Expression

Caption: Workflow for evaluating this compound's immunomodulatory effects.

Conclusion

This compound is a promising immunomodulatory agent with a well-defined mechanism of action centered on the inhibition of S100A9. By targeting the immunosuppressive myeloid cell compartment within the tumor microenvironment, this compound can reprogram MDSCs and TAMs, leading to a more robust anti-tumor immune response. Its pleiotropic effects, which also include anti-angiogenic properties, make it an attractive candidate for combination therapies with other cancer treatments, including immune checkpoint inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical application of this compound.

References

A Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Tasquinimod

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tasquinimod (ABR-215050) is an orally active, second-generation quinoline-3-carboxamide with a unique, multi-targeted mechanism of action primarily affecting the tumor microenvironment.[1][2][3] It has demonstrated anti-angiogenic, immunomodulatory, and anti-metastatic properties in numerous preclinical models and has been evaluated in clinical trials for various malignancies, most notably castrate-resistant prostate cancer (CRPC).[1][2] This document provides an in-depth overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its core mechanisms.

Pharmacokinetics (PK)

This compound is an orally bioavailable agent. Its pharmacokinetic profile has been characterized in both preclinical animal models and human clinical trials.

Absorption and Distribution

Following oral administration in mice, maximum plasma concentrations of this compound are reached within one hour. In patients with CRPC, the maximum plasma concentration occurs at approximately 2.6 hours. Co-administration with food does not significantly affect its pharmacokinetic properties.

A key feature of this compound's distribution is its reversible binding to albumin, specifically at Sudlow's site I (the IIA subdomain), with a dissociation constant (Kd) of less than 35 μM. This binding facilitates its accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of the leaky vasculature within tumor microenvironments. This results in intracellular drug concentrations in the tumor that are several-fold higher (2-3 μM) than the observed plasma levels (<1 μM), which is sufficient for its therapeutic activity.

Metabolism and Excretion

This compound is metabolized in part by cytochrome P450 3A4 (CYP3A4). However, studies have shown that the inhibition of CYP3A4 metabolism does not significantly impact its anti-cancer efficacy in vivo, suggesting that its primary activity is not dependent on its metabolites. In patients, this compound exhibits low clearance and has a long elimination half-life of approximately 40 hours.

PK Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAnimal Model / ConditionsSource
Dose 5 mg/kgMale nude mice with CWR-22Rv₁ xenografts
Route Oral gavageMale nude mice with CWR-22Rv₁ xenografts
Tmax (Time to Peak Plasma Conc.) ~1 hourMale nude mice
Albumin Binding (Kd) < 35 µMMouse albumin
Tumor Concentration 2-3 µMCWR-22Rv₁ xenografts
Plasma Concentration < 1 µMMaintained with therapeutic dosing

Table 2: Pharmacokinetic Parameters of this compound in Humans (CRPC Patients)

ParameterValueDose LevelSource
Clearance 0.19 L/h0.5 mg
0.22 L/h1 mg
Volume of Distribution (Vd) 5.9 LN/A
Elimination Half-life (t½) 40 ± 16 hoursN/A
Tmax (Time to Peak Plasma Conc.) 2.6 hoursN/A
AUC (steady state) 4.8 µmol/hN/A

Pharmacodynamics (PD)

This compound's anti-cancer activity is not due to direct cytotoxicity but rather its pleiotropic effects on the tumor microenvironment, primarily through immunomodulation and anti-angiogenesis. This is achieved through high-affinity binding to at least two key proteins: S100A9 and Histone Deacetylase 4 (HDAC4).

Dual Mechanism of Action

1. S100A9 Inhibition: this compound binds to the calcium-binding protein S100A9 in a zinc-dependent manner. S100A9 is a damage-associated molecular pattern (DAMP) molecule secreted by myeloid cells that promotes inflammation and tumor progression by interacting with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). By inhibiting the S100A9-TLR4/RAGE interaction, this compound disrupts a critical signaling pathway responsible for the recruitment and immunosuppressive function of Myeloid-Derived Suppressor Cells (MDSCs) and the polarization of Tumor-Associated Macrophages (TAMs) towards a pro-tumoral M2 phenotype. This leads to a reduction in immunosuppression within the tumor and enhances anti-tumor immune responses.

2. Allosteric Modulation of HDAC4: this compound binds allosterically to the regulatory zinc-binding domain of HDAC4 with high affinity (Kd of 10-30 nM). This binding locks HDAC4 in a conformation that prevents the recruitment of the N-CoR/HDAC3 co-repressor complex. The HDAC4/N-CoR/HDAC3 complex is required for the deacetylation and subsequent activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for angiogenesis. By inhibiting this process, this compound suppresses the transcription of HIF-1α-controlled genes like VEGF, thereby exerting its anti-angiogenic effects.

Signaling Pathway Diagrams

S100A9_Pathway cluster_TME Tumor Microenvironment MDSC MDSCs / Myeloid Cells S100A9 S100A9 MDSC->S100A9 secretes TLR4_RAGE TLR4 / RAGE Receptors S100A9->TLR4_RAGE binds This compound This compound This compound->S100A9 inhibits binding Signaling Pro-Tumor Signaling TLR4_RAGE->Signaling MDSC_recruit MDSC Recruitment & Immunosuppression Signaling->MDSC_recruit Angiogenesis Angiogenesis Signaling->Angiogenesis

Caption: this compound inhibits the S100A9-TLR4/RAGE signaling axis.

HDAC4_Pathway cluster_Nucleus Cell Nucleus (Hypoxic Conditions) This compound This compound HDAC4 HDAC4 This compound->HDAC4 allosteric inhibition HIF1a_Ac HIF-1α (Acetylated) HDAC4->HIF1a_Ac targets NCoR_HDAC3 N-CoR / HDAC3 Complex NCoR_HDAC3->HDAC4 binds HIF1a_DeAc HIF-1α (Deacetylated/Active) HIF1a_Ac->HIF1a_DeAc deacetylates Angio_genes Angiogenic Gene Transcription (e.g., VEGF) HIF1a_DeAc->Angio_genes activates

Caption: this compound allosterically modulates HDAC4 to inhibit HIF-1α.

PD Data Summary

Table 3: Pharmacodynamic Profile of this compound

ParameterValue / EffectModel / SystemSource
S100A9 Binding Binds in a Zn²⁺ dependent mannerBiochemical assays
HDAC4 Binding (Kd) 10 - 30 nMSurface Plasmon Resonance
Anti-Angiogenesis Inhibition of endothelial sprouting (IC₅₀ ~ 0.5 µM)In vitro assays
75 ± 9% inhibition of blood vessel densityTRAMP-C2 mouse model
Tumor Growth Inhibition 50% inhibition at 0.1-1.0 mg/kg/dayHuman prostate cancer xenografts
>80% inhibition at 5 mg/kg/dayTRAMP-C2 mouse model
Significant reduction in tumor load at 30 mg/kg/day5TMM multiple myeloma mouse models
Key Biomarker Modulation Upregulation of Thrombospondin-1 (TSP1)LNCaP and CWR-22RH tumor models
Downregulation of HIF-1αCWR-22RH tumor models

Key In Vivo Experimental Protocols

The in vivo characterization of this compound has relied on a variety of preclinical tumor models. Methodologies from key studies are detailed below.

Pharmacokinetic Analysis in Tumor-Bearing Mice
  • Animal Model: Male nude mice bearing 200-300mm³ CWR-22Rv₁ human prostate cancer xenografts.

  • Drug Formulation: ¹⁴C-labeled this compound was administered to track its distribution.

  • Dosing: A single dose of 5 mg/kg was administered via oral gavage.

  • Sample Collection: At time points ranging from 30 minutes to 24 hours, groups of 4-6 mice were anesthetized. Heparinized blood (1 ml) was collected via cardiac puncture. Animals were then perfused with saline to remove blood-associated drugs from tissues.

  • Tissue Processing: Aliquots of liver, kidney, and tumor tissue were removed, weighed, and homogenized.

  • Analysis: The concentration of ¹⁴C-labeled this compound in plasma and tissue homogenates was determined to calculate key PK parameters.

Anti-Tumor Efficacy and PD in Syngeneic Mouse Models
  • Animal Model: Immune-competent syngeneic C57Bl/6J male mice bearing TRAMP-C2 mouse prostate cancers.

  • Dosing: Chronic administration of this compound at 5 mg/kg/day was delivered via the drinking water, initiated when tumors reached approximately 100mm³.

  • Efficacy Endpoint: Tumor volumes were measured regularly to assess growth inhibition.

  • PD Endpoints:

    • Angiogenesis: Blood vessel density within tumors was determined post-treatment.

    • Immunomodulation: In other models, tumor-infiltrating myeloid cell populations (MDSCs, TAMs) were analyzed to assess changes in the immune microenvironment.

Experimental Workflow Diagram

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Select Animal Model (e.g., Nude Mice) B Tumor Inoculation (e.g., CWR-22Rv₁ cells) A->B C Tumor Growth to Specified Volume B->C D Administer this compound (Oral Gavage / Drinking Water) C->D E Monitor Tumor Volume & Animal Health D->E F Sample Collection (Blood, Tumor, Organs) E->F G PK Analysis (Drug Concentration) F->G H PD Analysis (Biomarkers, Histology) F->H I Data Interpretation G->I H->I

Caption: A typical workflow for in vivo studies of this compound.

Conclusion

This compound is a novel oral agent with a well-defined pharmacokinetic profile characterized by good oral absorption, a long half-life, and significant accumulation in tumor tissue via the EPR effect. Its pharmacodynamic activity is unique, stemming from a dual mechanism that targets key cells and pathways within the tumor microenvironment. By inhibiting S100A9, it alleviates myeloid cell-mediated immunosuppression, and through allosteric modulation of HDAC4, it potently suppresses angiogenesis. This combined immunomodulatory and anti-angiogenic action underscores its therapeutic potential in various cancers. The experimental data gathered from robust in vivo models provide a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents.

References

The Pleiotropic Effects of Tasquinimod on the Tumor Milieu: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasquinimod (ABR-215050) is an orally active, small-molecule quinoline-3-carboxamide derivative that exerts a spectrum of anti-tumor activities by modulating the tumor microenvironment (TME).[1][2] Unlike conventional cytotoxic agents that directly target cancer cells, this compound's efficacy stems from its pleiotropic effects, including potent immunomodulatory, anti-angiogenic, and anti-metastatic properties.[1][2] Its primary mechanisms of action involve the inhibition of the S100A9 protein and the allosteric modulation of Histone Deacetylase 4 (HDAC4).[1] By targeting these key regulators, this compound disrupts the intricate network of tumor-promoting pathways, thereby impeding tumor growth and progression. This technical guide provides a comprehensive overview of the multifaceted mechanisms of this compound, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the complex signaling and logical pathways involved.

Core Mechanisms of Action

This compound's therapeutic effects are primarily attributed to its interaction with two key proteins: S100A9 and HDAC4.

S100A9 Inhibition

S100A9 is a calcium-binding protein that is highly expressed in the TME and plays a crucial role in inflammation and cancer progression. It is primarily secreted by myeloid-derived suppressor cells (MDSCs) and promotes their accumulation and immunosuppressive functions. S100A9 exerts its effects by binding to receptors such as the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4).

This compound binds to S100A9, preventing its interaction with RAGE and TLR4. This blockade disrupts the downstream signaling cascade that leads to:

  • Reduced infiltration and immunosuppressive activity of MDSCs.

  • A shift in tumor-associated macrophage (TAM) polarization from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.

  • Modulation of local tumor immunity, creating a more pro-inflammatory and anti-tumorigenic milieu.

G cluster_0 This compound's Primary Target: S100A9 Signaling This compound This compound S100A9 S100A9 This compound->S100A9 Binds & Inhibits RAGE_TLR4 RAGE / TLR4 (on Myeloid Cells) S100A9->RAGE_TLR4 Activates MDSC_TAM MDSCs & TAMs RAGE_TLR4->MDSC_TAM Recruits & Activates Immunosuppression Immunosuppression Pro-angiogenesis Metastasis MDSC_TAM->Immunosuppression Promotes

Caption: this compound inhibits the S100A9 signaling pathway.

HDAC4 Allosteric Modulation

This compound binds allosterically to the regulatory zinc-binding domain of HDAC4 with a high affinity (Kd of 10-30 nM). This binding does not inhibit the enzymatic activity of HDAC4 directly but prevents the formation of the HDAC4/HDAC3/NCoR repressor complex. The disruption of this complex leads to a reduction in the deacetylation of hypoxia-inducible factor 1-alpha (HIF-1α). Consequently, the expression of HIF-1α-controlled genes, many of which are involved in angiogenesis and cell survival under hypoxic conditions, is reduced.

G cluster_1 This compound's Effect on the HDAC4-HIF-1α Axis This compound This compound HDAC4 HDAC4 This compound->HDAC4 Allosterically Binds This compound->HDAC4 NCoR_HDAC3 N-CoR / HDAC3 Complex This compound->NCoR_HDAC3 Prevents Binding HIF1a HIF-1α HDAC4->NCoR_HDAC3 Forms Complex HDAC4->NCoR_HDAC3 NCoR_HDAC3->HIF1a Deacetylates NCoR_HDAC3->HIF1a AngiogenicGenes Angiogenic Gene Expression (e.g., VEGF) HIF1a->AngiogenicGenes Promotes HIF1a->AngiogenicGenes

Caption: this compound modulates the HDAC4-HIF-1α pathway.

Pleiotropic Effects on the Tumor Milieu

This compound's dual mechanisms of action result in a wide range of anti-tumor effects by reprogramming the TME.

Immunomodulatory Effects

This compound shifts the balance of the tumor immune milieu from an immunosuppressive to an immunostimulatory state.

  • Myeloid-Derived Suppressor Cells (MDSCs): this compound significantly reduces the number of tumor-infiltrating Gr1+CD11b+ MDSCs. In some models, it has been shown to decrease tumor-infiltrating MDSCs by as much as 60% (p=0.03). This is achieved by inhibiting the S100A9-driven trafficking of MDSCs to the tumor site. While it may not affect the number of peripheral MDSCs, it interferes with their migration into the tumor.

  • Tumor-Associated Macrophages (TAMs): A key effect of this compound is the repolarization of TAMs. It reduces the prevalence of immunosuppressive and pro-angiogenic M2-like macrophages (CD206+) and simultaneously increases pro-inflammatory, anti-tumoral M1-like macrophages (expressing MHC class II and CD86). This switch in polarization can be observed as early as 24 hours after treatment initiation.

  • Cytokine Profile Modulation: The shift in myeloid cell populations leads to a change in the cytokine landscape within the TME. This compound treatment has been associated with increased levels of pro-inflammatory cytokines such as IL-12, IFN-γ, and TNF-α, and decreased levels of the immunosuppressive cytokine TGF-β. In combination with PD-L1 blockade, it can strongly increase the production of IL-7, IL-12, and IL-15.

  • Enhanced T-Cell Activity: By reducing the influence of MDSCs and M2 TAMs, this compound alleviates the suppression of T-cells. CD11b+ myeloid cells isolated from tumors of this compound-treated mice are less immunosuppressive ex vivo. This leads to increased T-cell proliferation and effector functions, such as IFN-γ production and cytotoxicity.

Anti-Angiogenic Effects

This compound inhibits angiogenesis through both direct and indirect mechanisms that are distinct from VEGF/VEGFR pathway inhibitors.

  • Inhibition of Endothelial Cell Function: In vitro and ex vivo models have shown that this compound inhibits endothelial cell growth and capillary tube formation.

  • Regulation of Angiogenic Factors: this compound's anti-angiogenic effects are partly mediated by its impact on myeloid cells, which are a source of pro-angiogenic factors. Additionally, it upregulates the endogenous anti-angiogenic factor thrombospondin-1 (TSP-1) and downregulates HIF-1α.

  • Reduction of Tumor Vasculature: In vivo, this compound treatment leads to a decrease in microvessel density (CD31-positive cells) and reduces tumor blood flow and oxygenation. In one study, it lowered the vascular volume in prostate cancer xenografts from 2.39% to 1.48% of the total tumor volume.

Anti-Metastatic Effects

This compound has demonstrated the ability to inhibit the formation of metastases in various animal models. This is thought to be a consequence of its combined immunomodulatory and anti-angiogenic effects, as well as its influence on the pre-metastatic niche. In a prostate cancer bone metastasis model, this compound suppressed the establishment and growth of tumors in bone. This was linked to a decreased potential for immunosuppression in the pre-metastatic niche and effects on factors involved in homing and osteogenesis.

Quantitative Data Presentation

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Tumor Models
ModelTreatmentOutcomeResultCitation
Myc-CaP Prostate CancerThis compound + SurVaxM VaccineTumor Growth Inhibition48% inhibition (p=0.03) vs. single agents
Myc-CaP Prostate CancerThis compoundTumor-infiltrating MDSCs60% reduction (p=0.03)
Myc-CaP Prostate CancerThis compoundM2 Macrophages (TAMs)56% reduction (p=0.04)
LNCaP Prostate XenograftThis compound (1 & 10 mg/kg/day)Tumor Weight ReductionStatistically significant dose-dependent reduction (p<0.001)
TRAMP-C2 Prostate CancerThis compound (5 mg/kg/day)Tumor Growth Inhibition>80% inhibition (p<0.05)
CWR22R-H Prostate XenograftThis compound (10 mg/kg/day)Tumor Vascular VolumeReduced from 2.39% to 1.48% (p<0.05)
5TMM Multiple MyelomaThis compoundMedian SurvivalSignificantly prolonged vs. vehicle (p<0.005)
Table 2: Clinical Trial Data for this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Trial PhaseNPrimary EndpointThis compound ResultPlacebo Resultp-valueCitation
Phase II206Progression-free patients at 6 months69%37%<0.001
Phase II206Median Overall Survival (OS)33.4 months30.4 months0.49
Phase III1,245Median Radiographic PFS (rPFS)7.0 months4.4 months<0.001
Phase III1,245Median Overall Survival (OS)21.3 months24.0 months0.25

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.

Analysis of Tumor-Infiltrating Myeloid Cells by Flow Cytometry

Objective: To quantify the populations of MDSCs and TAMs within the tumor microenvironment following this compound treatment.

Methodology:

  • Tumor Dissociation: Tumors are harvested from control and this compound-treated mice. They are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-conjugated antibodies specific for myeloid cell surface markers.

    • For MDSCs: Anti-CD11b, Anti-Gr-1 (or more specifically, Anti-Ly6G and Anti-Ly6C to distinguish granulocytic and monocytic MDSCs).

    • For TAMs: Anti-CD11b, Anti-F4/80.

    • For M1/M2 Polarization: Anti-CD206 (M2 marker), Anti-MHC Class II (M1 marker), Anti-CD86 (M1 marker).

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

  • Data Analysis: The data is analyzed using appropriate software (e.g., FlowJo). Gating strategies are employed to first identify live, single cells, then the CD11b+ myeloid population, and subsequently the specific subpopulations of MDSCs and TAMs based on their marker expression. The percentage and absolute number of each cell type per gram of tumor tissue are calculated.

Ex Vivo T-Cell Suppression Assay

Objective: To assess the immunosuppressive function of myeloid cells isolated from tumors of this compound-treated animals.

Methodology:

  • Myeloid Cell Isolation: CD11b+ myeloid cells are isolated from the single-cell suspensions of tumors (prepared as described above) using magnetic-activated cell sorting (MACS).

  • T-Cell Isolation and Labeling: CD4+ or CD8+ T-cells are isolated from the spleens of naive mice and labeled with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture: The labeled T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of the isolated tumor myeloid cells at various ratios (e.g., 1:1, 1:2, 1:4 myeloid cell to T-cell).

  • Proliferation Measurement: After 72 hours of co-culture, T-cell proliferation is measured by the dilution of the CFSE dye using flow cytometry. Reduced CFSE fluorescence indicates cell division. Alternatively, proliferation can be measured by ³H-thymidine incorporation.

  • Analysis: The proliferation of T-cells co-cultured with myeloid cells from this compound-treated mice is compared to that of T-cells co-cultured with myeloid cells from control mice. A higher proliferation rate indicates reduced immunosuppressive capacity of the myeloid cells.

G cluster_2 Workflow: T-Cell Suppression Assay A Harvest Tumors (Control vs. This compound) B Isolate CD11b+ Myeloid Cells (MACS) A->B D Co-culture T-Cells + Myeloid Cells + αCD3/αCD28 B->D C Isolate & Label Splenic T-Cells (CFSE) C->D E Incubate (72 hours) D->E F Measure T-Cell Proliferation (Flow Cytometry) E->F G Compare Proliferation: Control vs. This compound F->G

Caption: Experimental workflow for a T-cell suppression assay.

Summary of Pleiotropic Effects

This compound's actions on the tumor milieu are interconnected. The inhibition of S100A9 signaling directly impacts myeloid cells, which in turn influences the angiogenic profile and the adaptive immune response. Concurrently, the modulation of HDAC4 further curtails angiogenesis by targeting the hypoxic response. This multi-pronged attack on the tumor's support systems underlies its therapeutic potential.

G cluster_3 Primary Mechanisms cluster_4 Downstream Effects cluster_5 Pleiotropic Outcomes This compound This compound S100A9 S100A9 Inhibition This compound->S100A9 HDAC4 HDAC4 Modulation This compound->HDAC4 MDSC ↓ MDSC Infiltration & Function S100A9->MDSC TAM M2 → M1 TAM Shift S100A9->TAM HIF ↓ HIF-1α Activity HDAC4->HIF TSP1 ↑ TSP-1 Expression HDAC4->TSP1 Immune Anti-Tumor Immunity MDSC->Immune TAM->Immune Angio Anti-Angiogenesis TAM->Angio HIF->Angio TSP1->Angio Metastasis Anti-Metastasis Immune->Metastasis Angio->Metastasis

Caption: Interconnected pleiotropic effects of this compound.

Conclusion

This compound represents a novel class of anti-cancer agents that function by re-engineering the tumor microenvironment. Its ability to concurrently modulate immunosuppressive myeloid cells, inhibit angiogenesis through non-VEGF dependent pathways, and prevent metastasis provides a strong rationale for its clinical development. While a Phase III trial in mCRPC showed a significant improvement in radiographic progression-free survival, this did not translate to an overall survival benefit, leading to the discontinuation of its development for prostate cancer. However, the profound immunomodulatory effects of this compound suggest significant potential for its use in combination with other therapies, particularly immune checkpoint inhibitors, where it may help to overcome resistance by targeting the myeloid cell compartment. Ongoing and future research will be critical in identifying the tumor types and therapeutic combinations where the pleiotropic effects of this compound can be most effectively leveraged for patient benefit.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays to Measure Tasquinimod's Effect on Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasquinimod is a novel, orally available quinoline-3-carboxamide derivative with potent anti-angiogenic and immunomodulatory properties.[1][2] Unlike many anti-angiogenic agents that directly target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, this compound exerts its effects through a more complex mechanism of action. It modulates the tumor microenvironment by targeting myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[3][4] At the molecular level, this compound interacts with S100A9 and Histone Deacetylase 4 (HDAC4), ultimately leading to the destabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and the upregulation of the endogenous angiogenesis inhibitor, thrombospondin-1 (TSP-1).[2]

These application notes provide detailed protocols for a panel of in vitro assays to characterize and quantify the anti-angiogenic effects of this compound. The described assays—endothelial cell proliferation, tube formation, migration, and invasion—are fundamental for preclinical assessment of angiogenesis inhibitors.

Mechanism of Action: this compound's Anti-Angiogenic Signaling Pathway

This compound's anti-angiogenic effects are initiated by its interaction with two key intracellular proteins: S100A9 and HDAC4. By binding to S100A9, this compound inhibits its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), thereby suppressing the pro-inflammatory and pro-angiogenic functions of myeloid cells in the tumor microenvironment. Concurrently, this compound's allosteric binding to HDAC4 disrupts the formation of the HDAC4/N-CoR/HDAC3 complex. This disruption prevents the deacetylation and subsequent stabilization of HIF-1α, a master regulator of angiogenesis. The resulting degradation of HIF-1α leads to a downstream reduction in the expression of pro-angiogenic factors.

Tasquinimod_Angiogenesis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular S100A9_ext S100A9 TLR4 TLR4 S100A9_ext->TLR4 activates RAGE RAGE S100A9_ext->RAGE activates This compound This compound This compound->TLR4 This compound->RAGE HDAC4 HDAC4 This compound->HDAC4 binds to NCoR_HDAC3 N-CoR/HDAC3 Complex S100A9_intra S100A9 This compound->S100A9_intra inhibits HDAC4->NCoR_HDAC3 forms complex HIF1a HIF-1α HDAC4->HIF1a inhibition of complex formation NCoR_HDAC3->HIF1a deacetylates & stablizes ProAngiogenic_Genes Pro-Angiogenic Gene Transcription HIF1a->ProAngiogenic_Genes promotes Angiogenesis Angiogenesis ProAngiogenic_Genes->Angiogenesis

This compound's dual inhibitory effect on pro-angiogenic signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in key in vitro angiogenesis assays.

Table 1: Effect of this compound on Endothelial Cell Proliferation

Cell LineAssay TypeIC50 (μM)Notes
Human Umbilical Vein Endothelial Cells (HUVECs)MTT Assay~25Proliferating, sub-confluent cultures.
Human Dermal Microvascular Endothelial Cells (DMECs)MTT Assay~25Proliferating, sub-confluent cultures.

Table 2: Effect of this compound on Endothelial Cell Tube Formation

Assay TypeCell LineIC50 (μM)Notes
3D Endothelial SproutingHUVECs~0.5Inhibition of endothelial cell sprouting in fibrin gels over a 7-day period.

Experimental Protocols

Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells.

Workflow:

Proliferation_Workflow A Seed Endothelial Cells (e.g., HUVECs, DMECs) in 96-well plates B Allow cells to adhere (24 hours) A->B C Treat with varying concentrations of This compound B->C D Incubate for 48-72 hours C->D E Assess cell viability (e.g., MTT, CellTiter-Glo) D->E F Measure absorbance/ luminescence and calculate IC50 E->F

Workflow for the endothelial cell proliferation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or Human Dermal Microvascular Endothelial Cells (DMECs)

  • Endothelial Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HUVECs or DMECs in EGM-2 supplemented with 2% FBS.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in EGM-2 from a concentrated stock solution. A suggested concentration range is 0.1 to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Endothelial Cell Tube Formation Assay (3D Sprouting Assay)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in a 3D matrix.

Workflow:

Tube_Formation_Workflow A Coat microcarrier beads with HUVECs B Embed cell-coated beads in fibrin gels in 96-well plates A->B C Add conditioned medium with varying concentrations of this compound B->C D Incubate for 7 days C->D E Visualize and capture images of endothelial sprouts D->E F Quantify sprout length and calculate IC50 E->F

Workflow for the 3D endothelial sprouting assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Microcarrier beads (e.g., Cytodex 3)

  • Fibrinogen solution

  • Thrombin solution

  • Conditioned medium from normal human lung fibroblasts

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Inverted microscope with a camera

Protocol:

  • Preparation of Cell-Coated Beads:

    • Grow HUVECs to confluency.

    • Mix HUVECs with microcarrier beads and culture in suspension until the beads are coated with a monolayer of cells.

  • Embedding Beads in Fibrin Gel:

    • Prepare a fibrinogen solution.

    • Resuspend the cell-coated beads in the fibrinogen solution.

    • Add thrombin to initiate fibrin polymerization and quickly dispense the mixture into 96-well plates.

    • Allow the gel to solidify at 37°C.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in conditioned medium. A suggested concentration range is 0.01 to 10 µM.

    • Include a vehicle control (DMSO).

    • Add the prepared this compound dilutions or vehicle control to the top of the fibrin gels.

  • Incubation:

    • Incubate the plates for 7 days at 37°C and 5% CO2, changing the medium with fresh this compound every 2-3 days.

  • Visualization and Quantification:

    • After 7 days, visualize the endothelial sprouts originating from the beads using an inverted microscope.

    • Capture images of multiple fields for each well.

    • Quantify the total length of the sprouts using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the percentage of sprout inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value.

Endothelial Cell Migration Assay (Scratch Assay)

This assay evaluates the effect of this compound on the directional migration of endothelial cells.

Workflow:

Migration_Workflow A Grow endothelial cells to a confluent monolayer in 24-well plates B Create a 'scratch' in the monolayer with a pipette tip A->B C Wash to remove debris and add medium with varying concentrations of this compound B->C D Incubate and capture images at 0h and 24h C->D E Measure the width of the scratch at different time points D->E F Calculate the percentage of wound closure E->F

Workflow for the endothelial cell scratch assay.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Endothelial basal medium (EBM-2) with reduced serum (e.g., 0.5% FBS)

  • This compound stock solution (in DMSO)

  • Inverted microscope with a camera and image analysis software

Protocol:

  • Cell Seeding:

    • Seed endothelial cells in 24-well plates and grow until they form a confluent monolayer.

  • Creating the Scratch:

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

    • Gently wash the wells with PBS to remove detached cells and debris.

  • This compound Treatment:

    • Prepare dilutions of this compound in EBM-2 with reduced serum.

    • Add the prepared solutions to the respective wells. Include a vehicle control.

  • Image Acquisition:

    • Immediately after adding the treatment (time 0), capture images of the scratch at predefined locations in each well.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same locations at subsequent time points (e.g., 12 and 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each image using image analysis software.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width] * 100

    • Compare the wound closure rates between this compound-treated and control groups.

Endothelial Cell Invasion Assay (Transwell Assay)

This assay measures the ability of endothelial cells to invade through a basement membrane matrix, a critical step in angiogenesis.

Workflow:

Invasion_Workflow A Coat Transwell inserts with Matrigel B Seed endothelial cells in the upper chamber in serum-free medium with This compound A->B C Add chemoattractant (e.g., VEGF, FBS) to the lower chamber B->C D Incubate for 18-24 hours C->D E Remove non-invading cells, fix, and stain invading cells on the lower surface of the membrane D->E F Count the number of invading cells E->F

Workflow for the endothelial cell transwell invasion assay.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel basement membrane matrix

  • Serum-free endothelial basal medium (EBM-2)

  • Chemoattractant (e.g., VEGF or 10% FBS)

  • This compound stock solution (in DMSO)

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet or DAPI for staining

  • Inverted microscope

Protocol:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice and dilute with cold, serum-free EBM-2.

    • Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C.

  • Cell Seeding and Treatment:

    • Harvest and resuspend endothelial cells in serum-free EBM-2.

    • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • Add this compound at various concentrations to the upper chamber along with the cells.

  • Chemoattraction:

    • In the lower chamber of the 24-well plate, add EBM-2 containing a chemoattractant (e.g., 50 ng/mL VEGF or 10% FBS).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Staining and Quantification:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the cells with Crystal Violet or a fluorescent dye like DAPI.

    • Count the number of stained, invaded cells in several microscopic fields for each insert.

  • Data Analysis:

    • Calculate the average number of invaded cells per field.

    • Determine the percentage of invasion inhibition in this compound-treated groups compared to the vehicle control.

References

Application Notes: Measuring S100A9 Expression Levels After Tasquinimod Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tasquinimod is an orally active small molecule, a quinoline-3-carboxamide derivative, that has demonstrated significant anti-tumor, anti-metastatic, and immunomodulatory effects.[1][2][3] Its mechanism of action is pleiotropic, with a primary focus on modulating the tumor microenvironment (TME).[4] A key molecular target of this compound is the S100A9 protein, a calcium-binding protein that plays a critical role in inflammatory processes and cancer progression.[4] S100A9, often found as a heterodimer with S100A8 (forming calprotectin), is highly expressed by myeloid cells, particularly myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), where it promotes an immunosuppressive TME.

This compound binds to S100A9, inhibiting its interaction with key receptors like the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptor 4 (TLR4). This blockade disrupts the signaling pathways that lead to the recruitment and activation of MDSCs, thereby reducing immunosuppression and inhibiting tumor growth, angiogenesis, and metastasis. Therefore, measuring the expression levels of S100A9 and its downstream functional markers is crucial for evaluating the pharmacodynamic effects of this compound in preclinical and clinical research. These application notes provide detailed protocols for quantifying S100A9 at both the protein and mRNA levels.

cluster_TME Tumor Microenvironment (TME) MDSC Myeloid-Derived Suppressor Cell (MDSC) S100A9 S100A9 MDSC->S100A9 secretes RAGE_TLR4 RAGE / TLR4 Receptors S100A9->RAGE_TLR4 binds Block X RAGE_TLR4->MDSC activates & recruits Outcome Immunosuppression Tumor Growth Angiogenesis RAGE_TLR4->Outcome This compound This compound This compound->S100A9 binds to Block->RAGE_TLR4 Block->Outcome Reduces

Caption: this compound binds to S100A9, blocking its interaction with RAGE/TLR4 receptors on myeloid cells.

Experimental Design and Workflow

A typical experimental workflow to assess the impact of this compound on S100A9 expression involves several key stages, from sample acquisition to data analysis. The choice of methodology depends on the specific research question, whether it is focused on circulating S100A9 levels, protein expression within the tumor tissue, or gene expression changes.

G cluster_methods 4. S100A9 Expression Analysis A 1. In Vivo / In Vitro Model - Tumor-bearing mice treated with this compound - Cell culture experiments B 2. Sample Collection - Blood (Serum/Plasma) - Tumor Tissue - Cell Lysates A->B C 3. Sample Processing - Serum/Plasma isolation - Tissue homogenization / fixation - RNA/Protein extraction B->C D Protein Quantification (ELISA, Western Blot) C->D E Protein Localization (Immunohistochemistry) C->E F mRNA Quantification (RT-qPCR) C->F G 5. Data Analysis & Interpretation - Statistical analysis - Correlation with therapeutic outcomes D->G E->G F->G

Caption: General experimental workflow for measuring S100A9 expression following this compound treatment.

Summary of Expected Outcomes

Treatment with this compound is expected to modulate the S100A9 pathway, leading to measurable changes in various biological samples. While this compound binds to and inhibits the function of extracellular S100A9, its effect on overall S100A9 expression levels can vary depending on the model and compensatory feedback loops. However, the primary outcome is the functional inhibition of the S100A9-driven immunosuppressive axis.

Model System Treatment Sample Type Measurement Expected Effect of this compound Reference
Murine Prostate Cancer (CR Myc-CaP)This compoundTumorsMyeloid Cell Populations↓ CD11b+Ly6Chigh MDSCs
Murine Prostate & Melanoma ModelsThis compound + ImmunotherapyTumorsMyeloid Cell Phenotype↓ M2-polarized (CD206+) TAMs, ↓ Arginase-1, ↑ iNOS
Murine Multiple Myeloma (Syngeneic)This compoundBone MarrowAngiogenesis (CD31)↓ Angiogenesis
Murine Multiple Myeloma (Syngeneic)This compoundSerumAngiogenic Factors↓ VEGF, FGF2, Endoglin
Murine Multiple Myeloma (Syngeneic)This compoundBone MarrowMegakaryocytes↓ Number of Megakaryocytes

Detailed Experimental Protocols

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for S100A9

This protocol provides a method for the quantitative measurement of S100A9 in serum, plasma, and cell culture supernatants.

A. Materials and Reagents

  • Human or Mouse S100A9 ELISA Kit (e.g., from RayBiotech, R&D Systems, Hycult Biotech)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Distilled or deionized water

  • Wash Buffer (typically provided in kit)

  • Assay Diluent (provided in kit)

  • TMB One-Step Substrate Reagent (provided in kit)

  • Stop Solution (provided in kit)

B. Sample Preparation

  • Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 1,000 x g for 10 minutes. Aliquot and store the serum supernatant at -80°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1,000 x g for 10 minutes within 30 minutes of collection. Aliquot and store the plasma supernatant at -80°C.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1,500 x g for 10 minutes to remove cells. Aliquot and store the supernatant at -80°C.

C. Assay Procedure (Based on a typical sandwich ELISA kit)

  • Bring all reagents and samples to room temperature before use.

  • Prepare standards and samples in the appropriate Assay Diluent as instructed by the kit manual.

  • Add 100 µL of standard or sample to each well of the pre-coated microplate.

  • Seal the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.

  • Aspirate each well and wash 4 times with Wash Buffer (400 µL per well).

  • Add 100 µL of prepared biotinylated detection antibody to each well.

  • Seal the plate and incubate for 1 hour at room temperature.

  • Aspirate and wash the wells as in step 5.

  • Add 100 µL of prepared Streptavidin-HRP solution to each well.

  • Seal the plate and incubate for 45 minutes at room temperature.

  • Aspirate and wash the wells as in step 5.

  • Add 100 µL of TMB Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm immediately.

D. Data Analysis

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use a four-parameter logistic (4-PL) curve-fit for best results.

  • Calculate the concentration of S100A9 in the samples by interpolating their absorbance values from the standard curve.

  • Correct for any dilution factors used during sample preparation.

Protocol 2: Western Blot for S100A9

This protocol describes the detection of S100A9 protein in cell lysates or tissue homogenates.

A. Materials and Reagents

  • Primary Antibody: Anti-S100A9 antibody (e.g., from Cell Signaling Technology, R&D Systems, Thermo Fisher Scientific)

  • HRP-conjugated Secondary Antibody

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% w/v non-fat dry milk or BSA in TBS-T)

  • Tris-Buffered Saline with Tween-20 (TBS-T)

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

B. Sample Preparation (Lysates)

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer containing protease inhibitors. For tissues, homogenize first.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (lysate) to a new tube.

  • Determine the protein concentration using a BCA assay.

C. Western Blot Procedure

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane in Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary S100A9 antibody (diluted in Blocking Buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle shaking.

  • Wash the membrane three times for 10 minutes each with TBS-T.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBS-T.

  • Prepare ECL substrate and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system. S100A9 is detected at approximately 13-14 kDa.

D. Data Analysis

  • Perform densitometry analysis on the bands using software like ImageJ.

  • Normalize the S100A9 band intensity to a loading control (e.g., β-Actin or GAPDH).

  • Compare the normalized intensity between control and this compound-treated groups.

Protocol 3: Immunohistochemistry (IHC) for S100A9

This protocol is for localizing S100A9 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

A. Materials and Reagents

  • IHC-validated Anti-S100A9 antibody

  • HRP-polymer-based detection system

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • Xylene and Ethanol series (for deparaffinization and rehydration)

  • Peroxide block (e.g., 3% H2O2)

  • Mounting Medium

B. Staining Procedure

  • Deparaffinization and Rehydration: Deparaffinize FFPE tissue slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in Antigen Retrieval Solution and heating (e.g., in a pressure cooker or water bath). Allow slides to cool to room temperature.

  • Peroxidase Block: Incubate slides with Peroxide block for 10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.

  • Blocking: Block non-specific binding by incubating slides with a protein block (e.g., normal goat serum) for 30 minutes.

  • Primary Antibody: Incubate slides with the primary S100A9 antibody (diluted as recommended, e.g., 5-15 µg/mL) overnight at 4°C in a humidified chamber.

  • Detection System: Wash slides, then apply the HRP-polymer secondary antibody conjugate and incubate for 30-60 minutes at room temperature.

  • Chromogen: Wash slides, then apply the DAB substrate solution and incubate until a brown precipitate develops (typically 1-5 minutes). Monitor under a microscope.

  • Counterstain: Rinse slides in water and counterstain with hematoxylin for 1-2 minutes.

  • Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and xylene. Coverslip using a permanent mounting medium.

C. Data Analysis

  • Examine slides under a light microscope. S100A9 staining is typically localized to the cytoplasm of myeloid cells.

  • Quantify staining intensity and the percentage of positive cells using a scoring system (e.g., H-score) or digital image analysis software.

  • Compare scores between control and this compound-treated tissue sections.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for S100A9 mRNA

This protocol measures the relative gene expression of S100A9.

A. Materials and Reagents

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan-based qPCR Master Mix

  • Validated qPCR primers for S100A9 and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument (e.g., LightCycler 480, ABI 7900HT)

B. Procedure

  • RNA Extraction: Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis: Reverse transcribe 0.5-1.0 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing qPCR Master Mix, forward and reverse primers (final concentration ~200-500 nM each), and nuclease-free water.

    • Add diluted cDNA to the appropriate wells of a qPCR plate.

    • Add the reaction mix to the wells. Run all samples in triplicate. Include no-template controls.

  • qPCR Program: Perform qPCR using a standard thermal cycling program, typically including an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. A melt curve analysis should be included for SYBR Green assays to verify product specificity.

C. Data Analysis

  • Determine the quantification cycle (Cq) or threshold cycle (Ct) for each reaction.

  • Calculate the relative expression of S100A9 using the 2-ΔΔCt method.

    • ΔCt: Normalize the Ct value of S100A9 to the Ct value of the reference gene (ΔCt = CtS100A9 - CtReference).

    • ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control samples (ΔΔCt = ΔCtTreated - ΔCtControl).

    • Fold Change: Calculate the fold change in expression as 2-ΔΔCt.

G This compound This compound S100A9 S100A9 Inhibition This compound->S100A9 MDSC_TAM Modulation of MDSCs & TAMs S100A9->MDSC_TAM TME Less Immunosuppressive Tumor Microenvironment MDSC_TAM->TME Outcome Therapeutic Effect (↓ Tumor Growth, ↓ Metastasis) TME->Outcome

Caption: Logical relationship: this compound inhibits S100A9, leading to a favorable change in the TME.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Tasquinimod experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tasquinimod. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule immunomodulator that primarily targets the tumor microenvironment.[1] Its main mechanisms of action include:

  • Binding to S100A9: this compound binds to the S100A9 protein, which is involved in inflammatory processes and cancer development. This binding inhibits the interaction of S100A9 with its receptors, Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation End products (RAGE).[2][3] This disruption leads to a reduction in the infiltration and immunosuppressive function of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1][3]

  • Inhibition of Angiogenesis: this compound exhibits anti-angiogenic properties, not by directly targeting VEGF, but by modulating the tumor microenvironment. This is partly a consequence of MDSC inhibition and also through the upregulation of the endogenous anti-angiogenic factor, thrombospondin-1 (TSP-1).

  • Modulation of HDAC4: this compound can also allosterically bind to histone deacetylase 4 (HDAC4), interfering with the hypoxia-inducible factor 1α (HIF-1α) pathway, which is crucial for tumor adaptation to low oxygen conditions and angiogenesis.

Q2: Why am I observing inconsistent anti-tumor effects with this compound in my in vivo models?

A2: Inconsistent anti-tumor efficacy with this compound can arise from several factors related to the experimental setup and the biological complexity of the tumor model. Key considerations include:

  • Tumor Microenvironment Composition: The efficacy of this compound is highly dependent on the tumor microenvironment, particularly the presence and abundance of MDSCs and TAMs. Tumor models with a low infiltration of these myeloid cells may show a diminished response.

  • Animal Model Selection: The choice of animal model is critical. The strain, age, and immune status of the mice can influence the tumor microenvironment and the response to immunomodulatory agents like this compound.

  • Drug Formulation and Administration: Ensure proper formulation and consistent administration of this compound. For in vivo studies, it is often administered orally via drinking water or gavage. Inconsistent dosing can lead to variable plasma concentrations and efficacy.

  • Tumor Burden at Treatment Initiation: The timing of treatment initiation can impact outcomes. This compound may be more effective in preventing the establishment of metastases rather than shrinking large, established tumors.

Q3: My in vitro experiments with this compound do not show a direct cytotoxic effect on cancer cells. Is this expected?

A3: Yes, this is an expected observation. This compound's primary mode of action is not direct cytotoxicity to tumor cells but rather the modulation of the tumor microenvironment. In standard in vitro 2D cell culture, where the complex interactions of the tumor microenvironment are absent, the anti-tumor effects of this compound are often minimal or not observed. Its therapeutic effects are most prominent in in vivo settings where it can influence immune cells and angiogenesis.

Troubleshooting Guide

Issue 1: Variable or No Reduction in Tumor Growth In Vivo
Potential Cause Troubleshooting Steps
Inappropriate Animal Model Characterize the immune cell infiltrate of your tumor model. Models with a prominent myeloid component are more likely to respond. Consider using syngeneic models in immunocompetent mice to properly evaluate the immunomodulatory effects of this compound.
Suboptimal Dosing or Administration Verify the dose calculations and ensure consistent daily administration. For oral administration in drinking water, monitor daily water intake to ensure consistent dosing. Prepare fresh drug solutions regularly as specified by the manufacturer or literature. For in vivo experiments in mice, a common dose is 30 mg/kg administered in the drinking water.
High Tumor Burden Initiate treatment at an earlier stage of tumor development. This compound has shown effects on inhibiting the establishment of metastatic deposits. Consider studies focused on metastasis prevention or adjuvant settings.
Drug Stability and Formulation For in vitro experiments, this compound can be dissolved in DMSO at a stock concentration of 5 mM. For in vivo use, ensure the formulation is stable and palatable if administered in drinking water.
Issue 2: Inconsistent Effects on Myeloid-Derived Suppressor Cells (MDSCs)
Potential Cause Troubleshooting Steps
Incorrect MDSC Gating Strategy Use a well-defined flow cytometry panel and gating strategy to accurately identify MDSC populations (e.g., CD11b+, Gr-1+ in mice). Distinguish between granulocytic (Ly6G+) and monocytic (Ly6C+) MDSC subsets, as this compound may differentially affect these populations.
Timing of Analysis The effect of this compound on MDSCs may be time-dependent. Analyze tumors and peripheral lymphoid organs at different time points after treatment initiation to capture the dynamics of MDSC modulation.
Tumor Model-Specific Differences The composition of MDSC populations can vary significantly between different tumor models. Characterize the baseline MDSC populations in your specific model to better interpret the effects of this compound.
Inconsistent Tissue Processing Ensure consistent and rapid processing of tumor and spleen samples to maintain cell viability and surface marker integrity for flow cytometry analysis.
Issue 3: Variable Results in Angiogenesis Assays
Potential Cause Troubleshooting Steps
Inappropriate Assay Selection This compound's anti-angiogenic effects are primarily indirect. In vitro assays like tube formation assays may not fully capture its mechanism. Complement in vitro assays with in vivo methods like Matrigel plug assays or analysis of microvessel density in tumor sections.
Suboptimal Assay Conditions For in vitro assays, ensure that the concentration of pro-angiogenic stimuli (e.g., VEGF) is optimized to produce a robust response that can be inhibited.
Variability in Endothelial Cells Use endothelial cells from a consistent source and passage number. Be aware that endothelial cells from different origins can behave differently.
Quantification Method Use a standardized and objective method for quantifying angiogenesis, such as automated image analysis for tube length or vessel area, to reduce user bias.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Mouse Tumor Models

Tumor ModelTreatmentOutcomeReference
5TGM1 and 5T33 Multiple Myeloma30 mg/kg this compound in drinking waterSignificant reduction in tumor load and prolonged survival.
Castration-Resistant Myc-CaP Prostate CancerThis compoundReduced tumor-infiltrating MDSCs.
B16-h5T4 MelanomaThis compoundReduced monocytic MDSCs in tumors.

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study
  • Cell Culture and Implantation: Culture tumor cells under standard conditions. Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel). Inject the tumor cells (typically 1 x 10^6 cells) subcutaneously or orthotopically into the appropriate mouse strain.

  • Animal Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Prepare this compound solution for oral administration. A typical dose is 30 mg/kg/day administered in the drinking water. The control group should receive vehicle only.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Endpoint and Analysis: At the end of the study (defined by tumor size limits or a specific time point), euthanize the animals. Excise the tumors, weigh them, and process for further analysis (e.g., histology, flow cytometry).

Protocol 2: Analysis of MDSCs by Flow Cytometry
  • Tissue Preparation: Excise tumors and spleens and place them in cold PBS. Mechanically dissociate the tumors into a single-cell suspension using a scalpel followed by enzymatic digestion (e.g., with collagenase and DNase). Prepare a single-cell suspension from the spleen by mechanical dissociation through a cell strainer.

  • Red Blood Cell Lysis: Lyse red blood cells from the spleen and tumor cell suspensions using an ACK lysis buffer.

  • Cell Staining:

    • Resuspend cells in FACS buffer (e.g., PBS with 2% FBS).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain with a cocktail of fluorescently conjugated antibodies. A typical panel for murine MDSCs includes:

      • CD45 (pan-leukocyte marker)

      • CD11b (myeloid marker)

      • Gr-1 (or Ly6G and Ly6C to differentiate subsets)

      • A viability dye (e.g., DAPI, 7-AAD) to exclude dead cells.

  • Flow Cytometry Acquisition and Analysis: Acquire samples on a flow cytometer. Analyze the data using appropriate software. Gate on live, single, CD45+ cells. Within the CD45+ population, identify MDSCs based on CD11b and Gr-1 expression. Further delineate granulocytic (CD11b+ Ly6G+) and monocytic (CD11b+ Ly6C+) subsets.

Visualizations

Tasquinimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus S100A9 S100A9 TLR4 TLR4 S100A9->TLR4 Binds RAGE RAGE S100A9->RAGE Binds NFkB NF-κB Signaling TLR4->NFkB MAPK MAPK Signaling RAGE->MAPK ProInflammatory Pro-inflammatory & Pro-tumorigenic Genes NFkB->ProInflammatory MAPK->ProInflammatory MDSC_Recruitment MDSC Recruitment & Activation ProInflammatory->MDSC_Recruitment This compound This compound This compound->S100A9 Inhibits Angiogenesis Angiogenesis MDSC_Recruitment->Angiogenesis TumorGrowth Tumor Growth & Metastasis MDSC_Recruitment->TumorGrowth Angiogenesis->TumorGrowth

Caption: this compound's primary signaling pathway.

Experimental_Workflow start Start: Hypothesis Formulation model_selection Select Appropriate In Vivo Tumor Model start->model_selection cell_culture Tumor Cell Culture and Preparation model_selection->cell_culture implantation Tumor Cell Implantation into Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization Tumors palpable treatment Administer this compound or Vehicle (Control) randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring monitoring->monitoring endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanize Mice and Collect Tissues endpoint->euthanasia Yes analysis Analyze Tumors and Tissues (e.g., Weight, Flow Cytometry, IHC) euthanasia->analysis data_analysis Statistical Analysis and Interpretation analysis->data_analysis end End: Conclusion data_analysis->end

References

How to mitigate Tasquinimod-induced toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating Tasquinimod-induced toxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (ABR-215050) is an oral quinoline-3-carboxamide with anti-tumor, anti-angiogenic, and immunomodulatory properties.[1][2] Its mechanism of action is multifactorial, primarily targeting the tumor microenvironment.[3][4] Key mechanisms include:

  • Inhibition of S100A9: this compound binds to the S100A9 protein, which is involved in inflammatory processes and tumor development. This interaction inhibits the downstream signaling of pro-inflammatory receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1]

  • Modulation of Myeloid Cells: It affects the accumulation and function of immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), shifting the balance towards a less immunosuppressive and more anti-tumor phenotype.

  • HDAC4 Inhibition: this compound is an allosteric modulator of histone deacetylase 4 (HDAC4), which plays a role in the hypoxic stress response and angiogenesis within the tumor microenvironment.

Q2: Why was this compound developed, and how does its toxicity profile compare to earlier compounds?

This compound is a second-generation quinoline-3-carboxamide. Its predecessor, linomide, showed anti-tumor effects but its development was halted due to unacceptable dose-dependent pro-inflammatory and cardiovascular toxicities. This compound was specifically selected from a library of compounds for its higher potency and significantly lower potential for pro-inflammatory side effects.

Q3: What are the most common toxicities observed with this compound in preclinical and clinical studies?

In clinical trials, the most common side effects are generally mild to moderate and include fatigue, gastrointestinal issues (nausea), musculoskeletal pain, and anemia. Dose-limiting toxicities in humans have been identified as sinus tachycardia and asymptomatic elevation of amylase. Preclinical studies in animal models have shown a generally favorable safety profile, with some studies in mice reporting no significant organ toxicity or weight loss at doses up to 30 mg/kg. However, tolerability can be dose-dependent.

Troubleshooting Guide for this compound-Induced Toxicity in Animal Models

This guide provides practical advice for managing specific toxicities that may arise during your experiments.

Issue 1: Animals are exhibiting signs of inflammatory reaction (e.g., localized swelling, redness) after this compound administration.

  • Question: We are observing what appears to be an inflammatory response at the injection site (for subcutaneous administration) or generalized inflammation. How can we manage this?

  • Answer:

    • Confirm the Cause: First, ensure that the observed inflammation is not due to other factors such as infection at the injection site or the vehicle used for administration.

    • Dose De-escalation: this compound's predecessor was known for pro-inflammatory effects, and while this compound has a better profile, high doses may still elicit a response. Consider a dose-reduction strategy. A stepwise reduction of 25% from the current dose can be a starting point.

    • Dose Titration: For future studies, consider implementing a dose titration protocol, similar to what has been used in clinical trials. Start with a lower dose (e.g., 50% of the target dose) for the first week and gradually increase to the full dose. This allows the animal's system to acclimate.

    • Supportive Care: While specific anti-inflammatory co-treatments are not widely reported for this compound in preclinical studies, general supportive care is crucial. Ensure animals have easy access to food and water. For localized inflammation, cold compresses can be considered if deemed appropriate by veterinary staff and not interfering with the study.

    • Monitoring: Closely monitor the animals for the progression of inflammation. If it worsens or is accompanied by systemic signs of distress, a humane endpoint should be considered in consultation with the institutional animal care and use committee (IACUC) and veterinary staff.

Issue 2: Animals are experiencing significant weight loss (>15%) after starting this compound treatment.

  • Question: Our mice/rats are showing a marked decrease in body weight. What steps can we take to mitigate this?

  • Answer:

    • Nutritional Support:

      • Provide highly palatable and energy-dense supplemental food sources. This can include hydrogels or nutrient pastes placed on the cage floor for easy access.

      • Ensure constant access to fresh water. Dehydration can contribute to weight loss.

    • Dose Adjustment:

      • Temporarily suspend dosing for 1-2 days to allow the animal to recover.

      • Restart treatment at a lower dose (e.g., 50-75% of the original dose).

      • If weight loss persists, a lower, consistent dose may be necessary for the remainder of the study.

    • Monitor for Other Clinical Signs: Weight loss is often a general indicator of distress. Observe the animals for other signs such as lethargy, ruffled fur, or changes in posture, which can help determine the severity of the toxicity.

    • Consider Supportive Care Agents: In general chemotherapy studies in mice, dexamethasone has been shown to reduce weight loss. However, as a corticosteroid, it has its own immunomodulatory effects that could interfere with the study of this compound. This approach should be used with caution and only after careful consideration of its potential impact on the experimental outcomes.

Issue 3: We are observing signs of gastrointestinal distress (e.g., diarrhea, decreased fecal output).

  • Question: How should we manage gastrointestinal side effects in our animal models?

  • Answer:

    • Hydration: Ensure animals remain well-hydrated. Subcutaneous fluid administration (e.g., sterile saline) can be provided under veterinary guidance if dehydration is suspected.

    • Dietary Adjustments: Provide softened or wet mash, which is easier to digest.

    • Dose Interruption/Reduction: Similar to managing weight loss, a temporary halt in dosing or a dose reduction can alleviate GI stress.

    • Vehicle Control: If administering this compound by oral gavage, ensure the vehicle itself is not causing irritation. Compare with a vehicle-only control group.

Quantitative Data Summary

Table 1: this compound Dosing in Preclinical Animal Models

Animal ModelTumor TypeRoute of AdministrationDose RangeReference
Mice (nude)Human Prostate Cancer XenograftsOral (drinking water)1 - 10 mg/kg/day
Mice (C57Bl/6J)TRAMP-C2 Mouse Prostate CancerOral (drinking water)5 mg/kg/day
Mice (FVB)Castration-Resistant Myc-CaPOral (drinking water)10 mg/kg/day
Mice (C57Bl/6)B16-h5T4 MelanomaOral (drinking water)30 mg/kg/day
Mice (C57BL/KaLwRij)5TGM1 & 5T33MM Multiple MyelomaOral (drinking water)30 mg/kg/day

Experimental Protocols

Protocol 1: Monitoring for this compound-Induced Toxicity

  • Baseline Measurements: Before initiating treatment, record the baseline body weight, food and water consumption, and general clinical appearance of each animal.

  • Daily Monitoring:

    • Record body weight daily for the first two weeks of treatment and at least three times per week thereafter.

    • Perform a daily clinical assessment using a scoring system that includes parameters such as posture, coat condition, activity level, and signs of pain or distress.

    • Monitor food and water intake.

  • Weekly Blood Collection (if applicable):

    • If the study design allows, collect a small blood sample (e.g., via tail vein) for a complete blood count (CBC) to monitor for anemia and other hematological changes.

    • Biochemical analysis can be performed to check for markers of organ toxicity, such as liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine). In clinical studies, transient increases in amylase and C-reactive protein have been noted.

  • Humane Endpoints: Establish clear humane endpoints before the study begins. These should include a predefined percentage of body weight loss (e.g., >20%), a high clinical score indicating significant distress, or the inability to access food or water.

Visualizations

Tasquinimod_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Myeloid Cell) This compound This compound S100A9 S100A9 This compound->S100A9 binds & inhibits HDAC4 HDAC4 This compound->HDAC4 allosteric modulation TLR4 TLR4 S100A9->TLR4 activates RAGE RAGE S100A9->RAGE activates NFkB NF-κB Pathway TLR4->NFkB RAGE->NFkB ProInflammatory Pro-inflammatory Cytokine Production NFkB->ProInflammatory Immunosuppression Immunosuppressive Function NFkB->Immunosuppression HIF1a HIF-1α HDAC4->HIF1a deacetylates & activates Angiogenesis Pro-Angiogenic Gene Expression HIF1a->Angiogenesis

Caption: this compound's dual mechanism of action on myeloid cells.

Experimental_Workflow start Start of Study baseline Baseline Measurements (Weight, Clinical Score) start->baseline randomization Animal Randomization (Treatment vs. Control) baseline->randomization treatment This compound Administration (e.g., daily oral gavage) randomization->treatment monitoring Daily Monitoring (Weight, Clinical Score, Food/Water Intake) treatment->monitoring toxicity_check Toxicity Observed? monitoring->toxicity_check mitigation Implement Mitigation Strategy (Dose Reduction, Supportive Care) toxicity_check->mitigation Yes continue_study Continue Study with Monitoring toxicity_check->continue_study No mitigation->monitoring endpoint Humane or Experimental Endpoint continue_study->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: Workflow for managing this compound toxicity in animal studies.

References

Validation & Comparative

Tasquinimod Demonstrates Enhanced Antitumor Activity in Combination with Standard-of-Care Chemotherapy in Preclinical Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that tasquinimod, an investigational oral quinoline-3-carboxamide, exhibits significant antitumor effects and can enhance the efficacy of standard-of-care chemotherapy in models of castration-resistant prostate cancer (CRPC). This comparison guide provides an objective overview of this compound's performance against docetaxel in a human prostate cancer xenograft model, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Prostate Cancer: A Preclinical Showdown

In a key preclinical study, the combination of this compound with docetaxel and androgen ablation resulted in a marked improvement in tumor growth inhibition and survival in a CWR-22R-H human prostate cancer xenograft model.[1] This suggests a synergistic relationship between this compound's unique mechanism of action and conventional cytotoxic chemotherapy.

Quantitative Analysis of Antitumor Efficacy

The following table summarizes the quantitative data from the aforementioned study, highlighting the comparative efficacy of this compound in combination with standard-of-care chemotherapy.

Treatment GroupMedian Time to 5-fold Increase in Tumor Volume (Days)% Increase in Time to 5-fold Tumor Growth vs. Control
Control (Androgen Ablation Alone)21-
This compound + Androgen Ablation3567%
Docetaxel + Androgen Ablation2833%
This compound + Docetaxel + Androgen Ablation 49 133%

Data derived from a study in a CWR-22R-H human prostate cancer xenograft model.

Mechanisms of Action: A Tale of Two Pathways

This compound and docetaxel operate through distinct and complementary mechanisms to exert their antitumor effects.

This compound is a multi-modal agent that primarily targets the tumor microenvironment. Its mechanism involves:

  • Binding to S100A9 : This inhibits the interaction of S100A9 with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), leading to a reduction in the infiltration and immunosuppressive activity of myeloid-derived suppressor cells (MDSCs).[2]

  • Allosteric modulation of HDAC4 : this compound binds to histone deacetylase 4 (HDAC4), preventing the formation of the HDAC4/N-CoR/HDAC3 repressor complex. This leads to the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α) mediated gene expression, a key pathway in tumor angiogenesis.[2][3]

Tasquinimod_Signaling_Pathway This compound Signaling Pathway cluster_0 Tumor Microenvironment cluster_1 Tumor Cell (Hypoxic) S100A9 S100A9 TLR4_RAGE TLR4 / RAGE S100A9->TLR4_RAGE Binds to MDSC Myeloid-Derived Suppressor Cells (MDSCs) TLR4_RAGE->MDSC Recruitment & Activation Immunosuppression Immunosuppression MDSC->Immunosuppression Promotes HDAC4 HDAC4 NCoR_HDAC3 N-CoR / HDAC3 HDAC4->NCoR_HDAC3 Forms complex with HIF_1a HIF-1α NCoR_HDAC3->HIF_1a Deacetylates Angiogenic_Genes Angiogenic Gene Expression (e.g., VEGF) HIF_1a->Angiogenic_Genes Promotes Angiogenesis Angiogenesis Angiogenic_Genes->Angiogenesis This compound This compound This compound->S100A9 Inhibits binding This compound->HDAC4 Allosterically modulates

This compound's dual mechanism of action.

Docetaxel , a member of the taxane family of chemotherapeutic agents, has a well-established intracellular mechanism:

  • Microtubule Stabilization : Docetaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This leads to the formation of stable, non-functional microtubules, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.

Docetaxel_Signaling_Pathway Docetaxel Signaling Pathway cluster_0 Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Assembly Microtubules->Tubulin_Dimers Disassembly Depolymerization Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Polymerization Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Docetaxel Docetaxel Docetaxel->Microtubules Stabilizes Docetaxel->Depolymerization Inhibits

Docetaxel's mechanism of microtubule stabilization.

Experimental Protocols

In Vivo Xenograft Study in Prostate Cancer
  • Animal Model : Male nude mice were used for the study.

  • Tumor Cell Line : The CWR-22R-H human prostate cancer xenograft, a model of castration-resistant prostate cancer, was utilized.

  • Treatment Groups :

    • Control: Androgen ablation (castration).

    • This compound: Daily oral administration of this compound in combination with androgen ablation.

    • Docetaxel: Intravenous administration of docetaxel in combination with androgen ablation.

    • Combination: Daily oral this compound and intravenous docetaxel in combination with androgen ablation.

  • Efficacy Assessment : Tumor growth was monitored regularly, and the time for the tumor volume to increase five-fold was determined for each treatment group. Survival was also monitored.

  • Angiogenesis Assessment : Tumor blood vessel density was evaluated to assess the anti-angiogenic effects of the treatments.[1]

Experimental_Workflow_Prostate_Cancer Experimental Workflow: Prostate Cancer Xenograft Model start Start inoculation Inoculation of CWR-22R-H cells in nude mice start->inoculation tumor_growth Tumor establishment inoculation->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization treatment Treatment Administration: - Control (Androgen Ablation) - this compound + Androgen Ablation - Docetaxel + Androgen Ablation - Combination + Androgen Ablation randomization->treatment monitoring Tumor volume and survival monitoring treatment->monitoring endpoint Endpoint: - Time to 5-fold tumor  volume increase - Survival analysis monitoring->endpoint analysis Data Analysis and Comparison endpoint->analysis end End analysis->end

Workflow for the in vivo prostate cancer study.

Concluding Remarks

The preclinical evidence strongly suggests that this compound, through its unique targeting of the tumor microenvironment, can significantly enhance the antitumor effects of standard-of-care chemotherapy like docetaxel in prostate cancer models. The distinct mechanisms of action of these two agents provide a strong rationale for their combined use. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with advanced prostate cancer.

References

Tasquinimod: A Comparative Analysis of Monotherapy vs. Combination Therapy Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tasquinimod, an oral quinoline-3-carboxamide derivative, has garnered significant interest in oncology for its unique multimodal mechanism of action. Primarily targeting the tumor microenvironment, it modulates immune responses and inhibits angiogenesis. This guide provides a comprehensive comparison of the efficacy of this compound as a monotherapy versus its use in combination with other therapeutic agents, supported by preclinical and clinical data.

Mechanism of Action

This compound's primary mechanism involves the inhibition of the S100A9 protein, a key regulator of myeloid-derived suppressor cells (MDSCs) and other immunosuppressive cells within the tumor microenvironment.[1][2] By binding to S100A9, this compound disrupts its interaction with Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation End products (RAGE), leading to reduced MDSC accumulation and a shift towards a more anti-tumorigenic M1 macrophage phenotype.[3][4] Additionally, this compound has been shown to allosterically modulate Histone Deacetylase 4 (HDAC4), impacting the hypoxic response in tumors.[5] This dual activity on immunomodulation and anti-angiogenesis forms the basis for its investigation as both a standalone agent and a valuable component of combination therapies.

Signaling Pathway Overview

The following diagram illustrates the key signaling pathways influenced by this compound.

Tasquinimod_Signaling cluster_TME Tumor Microenvironment cluster_TumorCell Tumor Cell (Hypoxic) MDSC MDSC S100A9 S100A9 MDSC->S100A9 secretes Immunosuppression Immunosuppression MDSC->Immunosuppression TAM Tumor-Associated Macrophage (M2) Angiogenesis Angiogenesis TAM->Angiogenesis TLR4_RAGE TLR4 / RAGE S100A9->TLR4_RAGE activates TLR4_RAGE->MDSC recruits & activates TLR4_RAGE->Angiogenesis HDAC4 HDAC4 HIF1a HIF-1α HDAC4->HIF1a deacetylates VEGF VEGF HIF1a->VEGF Hypoxic_Response Hypoxic Response (Survival, Proliferation) HIF1a->Hypoxic_Response VEGF->Angiogenesis This compound This compound This compound->S100A9 inhibits This compound->HDAC4 inhibits caption This compound's dual mechanism of action.

Caption: this compound's dual mechanism of action.

Preclinical Efficacy Data

Myelofibrosis

Preclinical studies in myelofibrosis (MF) models have demonstrated the potential of this compound to ameliorate disease characteristics both as a monotherapy and in combination.

Model Treatment Key Findings Reference
JAK2V617F murine modelThis compoundNormalized leukocyte, hemoglobin, and platelet counts; reduced spleen size and bone marrow fibrosis.
Advanced myeloproliferative neoplasm (MPN) modelsThis compound MonotherapyReduced leukemia burden and improved survival.
Advanced MPN modelsThis compound + Ruxolitinib or BET inhibitorFurther improved survival compared to monotherapy.
Multiple Myeloma

In preclinical multiple myeloma (MM) models, this compound has shown significant anti-tumor activity, particularly when combined with standard-of-care agents.

Model Treatment Key Findings Reference
Syngeneic MM model (DP42 cells)This compound MonotherapyProlonged survival.
Xenograft MM models (H929, RPMI-8226)This compound MonotherapySignificantly reduced tumor growth.
Xenograft MM model (MM1.S)This compound + LenalidomideSignificantly reduced tumor growth compared to single agents.
Xenograft MM model (H929)This compound + BortezomibDrastically decreased tumor growth compared to single agents.
5TMM murine modelThis compound MonotherapyReduced tumor load, increased trabecular bone volume, and prolonged overall survival.
Prostate Cancer

Preclinical investigations in prostate cancer models laid the groundwork for clinical trials, showing this compound's ability to inhibit tumor growth and metastasis.

Model Treatment Key Findings Reference
Human prostate cancer xenograftsThis compound + Androgen DeprivationEnhanced tumor growth inhibition and survival.
Human prostate cancer xenograftsThis compound + DocetaxelEnhanced tumor growth inhibition.
Intratibial xenograft modelThis compound MonotherapyReduced tumor take rate and inhibited establishment of metastases.

Clinical Efficacy Data

Metastatic Castration-Resistant Prostate Cancer (mCRPC)

A pivotal area of investigation for this compound has been in mCRPC, with a large Phase 3 trial providing key insights into its efficacy as a monotherapy.

Trial Treatment Patient Population Primary Endpoint Result Reference
10TASQ10 (Phase 3) This compound vs. PlaceboChemotherapy-naïve mCRPCRadiographic Progression-Free Survival (rPFS)rPFS: 7.0 months (this compound) vs. 4.4 months (Placebo); HR=0.69
Key Secondary Endpoint: Overall Survival (OS) OS: No significant improvement (HR=1.097)
Relapsed/Refractory Multiple Myeloma (RRMM)

A Phase 1b/2a study has explored this compound both as a single agent and in combination with a standard IRd (ixazomib, lenalidomide, and dexamethasone) regimen in heavily pretreated RRMM patients.

Trial Treatment Patient Population Key Findings Reference
NCT04405167 (Phase 1b/2a) This compound MonotherapyHeavily pretreated RRMM (median 8 prior lines of therapy)3 patients with progressive disease at study entry achieved stabilization of serum markers. No objective responses were observed.
This compound + IRdHeavily pretreated RRMM, including patients refractory to prior Imid/PI combinations.In 12 patients refractory to their last Imid/PI combination, there was 1 durable partial response (19.8 months) and 3 minimal responses, resulting in a 33% clinical benefit rate.
Metastatic Castration-Resistant Prostate Cancer (mCRPC) - Combination Therapy

A Phase 1b trial investigated the combination of this compound with cabazitaxel in heavily pretreated mCRPC patients.

Trial Treatment Patient Population Key Findings Reference
CATCH Trial (Phase 1b) This compound + CabazitaxelmCRPC patients who had failed prior docetaxel chemotherapy>30% PSA decline: 63% of patients. Median composite PFS: 8.5 months. Best overall RECIST responses (CR+PR): 12%.

Experimental Protocols

Preclinical Murine Myeloma Model (5TMM)
  • Animal Model: 6-week-old C57BL/KaLwRij mice.

  • Tumor Inoculation: Intravenous injection of 1.0×10^6 5TGM1-eGFP multiple myeloma cells on day 0.

  • Treatment: this compound (30 mg/kg) administered in the daily drinking water, starting on day 1.

  • Analysis: Immune cell populations in the bone marrow were analyzed by flow cytometry at day 10. Tumor load, survival, and bone disease were also assessed.

Preclinical_MM_Workflow start Day 0: Inject 1.0x10^6 5TGM1-eGFP cells into C57BL/KaLwRij mice treatment Day 1 onwards: Administer this compound (30 mg/kg) in drinking water start->treatment analysis Day 10: Sacrifice mice and analyze immune cell populations (Flow Cytometry) treatment->analysis long_term Monitor for: - Tumor Load - Survival - Bone Disease treatment->long_term caption Workflow for preclinical 5TMM model.

Caption: Workflow for preclinical 5TMM model.

Clinical Trial Protocol: this compound in RRMM (NCT04405167)
  • Study Design: Phase 1b/2a, open-label, dose-escalation and expansion study.

  • Patient Population: Patients with relapsed or refractory multiple myeloma who have received at least one prior line of therapy.

  • Monotherapy Arm (Part A): Dose escalation of single-agent this compound to determine the maximum tolerated dose (MTD).

  • Combination Arm (Part B): this compound administered with a standard oral regimen of ixazomib (4 mg on days 1, 8, 15), lenalidomide (25 mg on days 1-21), and dexamethasone (40 mg weekly) in 28-day cycles.

  • Primary Endpoint: Safety and tolerability (MTD).

  • Secondary Endpoints: Preliminary efficacy assessed by overall response rate (ORR).

Clinical_Trial_Logic cluster_part_a Part A: Monotherapy cluster_part_b Part B: Combination Therapy enrollment Enroll RRMM patients (≥1 prior therapy) dose_escalation Dose escalation of This compound monotherapy enrollment->dose_escalation mtd_mono Determine MTD of This compound monotherapy dose_escalation->mtd_mono start_combo Start this compound at MTD with IRd regimen mtd_mono->start_combo expansion Expansion cohort at recommended Phase 2 dose start_combo->expansion caption Logical flow of the NCT04405167 trial.

Caption: Logical flow of the NCT04405167 trial.

Conclusion

The available data suggest that while this compound demonstrates activity as a monotherapy, particularly in delaying disease progression in certain cancers like mCRPC, its full potential may be realized in combination therapies. In preclinical models of myelofibrosis and multiple myeloma, the addition of this compound to standard agents resulted in enhanced anti-tumor effects. This is further supported by early clinical data in RRMM, where this compound in combination with IRd showed promising activity in a heavily pretreated and refractory patient population. The immunomodulatory and anti-angiogenic properties of this compound appear to synergize with direct anti-cancer agents, potentially overcoming resistance and improving patient outcomes. Further clinical investigation into these combination strategies is warranted.

References

Tasquinimod vs. Immunomodulatory Drugs (IMiDs) in Multiple Myeloma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of tasquinimod and established immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide, for the treatment of multiple myeloma (MM). We present a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and detailed experimental protocols for key assays cited in the literature.

Introduction

Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The tumor microenvironment plays a crucial role in MM pathogenesis and drug resistance. Immunomodulatory agents are a cornerstone of MM therapy. This guide compares a novel agent, this compound, with the established class of immunomodulatory drugs (IMiDs).

This compound is an oral small molecule that primarily targets the tumor microenvironment by binding to S100A9 and histone deacetylase 4 (HDAC4). Its mechanism of action is distinct from that of traditional IMiDs.

Immunomodulatory Drugs (IMiDs) , including thalidomide, lenalidomide, and pomalidomide, are a class of drugs that exert their anti-myeloma effects primarily through binding to the protein cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.

Mechanism of Action

The fundamental difference between this compound and IMiDs lies in their primary molecular targets and downstream effects.

This compound: this compound's anti-myeloma activity is multifaceted, focusing on the modulation of the tumor microenvironment and direct effects on tumor cells[1][2][3].

  • S100A9 Inhibition: this compound binds to the pro-inflammatory protein S100A9, which is highly expressed by myeloid-derived suppressor cells (MDSCs) in the bone marrow of MM patients[1][4]. By inhibiting the interaction of S100A9 with its receptors (TLR4 and RAGE), this compound reduces the accumulation and immunosuppressive function of MDSCs. This leads to enhanced T-cell activation and a more permissive anti-tumor immune response.

  • c-MYC Inhibition: this compound has been shown to decrease the expression of the proto-oncogene c-MYC in myeloma cells, leading to reduced proliferation and colony formation.

  • HDAC4 Binding: this compound also binds to HDAC4, which may contribute to its immunomodulatory effects.

Immunomodulatory Drugs (IMiDs): The action of IMiDs is primarily mediated by their binding to cereblon (CRBN).

  • Cereblon-Mediated Protein Degradation: By binding to CRBN, IMiDs recruit neosubstrate proteins to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. Key neosubstrates in MM are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma and immunomodulatory effects of IMiDs.

  • Immunomodulation: IMiDs have pleiotropic effects on the immune system, including T-cell and NK-cell activation, and inhibition of regulatory T cells.

Signaling Pathway Diagrams

Tasquinimod_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Multiple Myeloma Cell This compound This compound S100A9 S100A9 This compound->S100A9 binds & inhibits MDSC Myeloid-Derived Suppressor Cell (MDSC) This compound->MDSC inhibits function cMYC c-MYC This compound->cMYC inhibits expression HDAC4 HDAC4 This compound->HDAC4 binds TLR4_RAGE TLR4 / RAGE S100A9->TLR4_RAGE activates Immunosuppression Immunosuppression MDSC->Immunosuppression T_Cell T-Cell MDSC->T_Cell suppresses TLR4_RAGE->MDSC promotes accumulation & function Immunosuppression->T_Cell T_Cell_Activation T-Cell Activation T_Cell->T_Cell_Activation MM_Cell_Proliferation MM Cell Proliferation cMYC->MM_Cell_Proliferation

This compound's Mechanism of Action in Multiple Myeloma.

IMiD_Signaling_Pathway cluster_0 Molecular Glue Mechanism IMiD IMiD (Lenalidomide, Pomalidomide) CRBN Cereblon (CRBN) IMiD->CRBN binds CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase IMiD->CRL4_CRBN modulates CRBN->CRL4_CRBN part of IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) CRL4_CRBN->IKZF1_IKZF3 recruits Ubiquitination Ubiquitination IKZF1_IKZF3->Ubiquitination undergoes Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation MM_Cell_Apoptosis MM Cell Apoptosis Proteasomal_Degradation->MM_Cell_Apoptosis leads to T_Cell_Activation T-Cell Activation Proteasomal_Degradation->T_Cell_Activation leads to

IMiDs' Mechanism of Action in Multiple Myeloma.

Preclinical Data Comparison

In Vitro Efficacy
AgentTargetCell LinesAssayEndpointIC50 / KdReference(s)
This compound S100A9, HDAC4Murine (DP42) and human (RPMI-8226, H929, U266) MM cell linesMTT AssayCell ViabilityNo direct effect on viability in vitro
Human MM cell lines (LP-1, OPM-2, RPMI-8226) and murine 5TGM1Proliferation Assay (BrdU)Cell ProliferationSignificant decrease in proliferation
Lenalidomide CereblonHuman MM cell lines (13/23 tested)3H-thymidine incorporationCell Proliferation0.15 - 7 µM
CereblonU266 MM cellsCompetitive Binding AssayCereblon Binding~2 µM
Pomalidomide CereblonDDB1-CRBN complexCompetitive TitrationCereblon Binding~157 nM (Kd)
CereblonU266 MM cellsCompetitive Binding AssayCereblon Binding~2 µM
In Vivo Efficacy
AgentModelDosingKey FindingsReference(s)
This compound Syngeneic mouse model (DP42 cells)30 mg/kg/day in drinking waterSignificantly prolonged survival
Xenograft mouse models (H929, RPMI-8226, MM1S)30 mg/kg/daySignificantly reduced tumor growth
5TMM immunocompetent mouse model30 mg/kg/day in drinking waterReduced tumor load, prolonged survival, increased trabecular bone volume
Lenalidomide Xenograft mouse model (MM1.S)5 mg/kg/day (oral gavage) in combination with this compoundCombination significantly reduced tumor growth compared to single agents
Pomalidomide Lenalidomide-resistant H929 R10-1 xenograftNot specifiedCombination with dexamethasone synergistically inhibited tumor growth

Clinical Data Comparison

A phase Ib/IIa clinical trial (NCT04405167) has evaluated this compound in patients with relapsed and refractory multiple myeloma (RRMM).

AgentTrialPatient PopulationDosingKey OutcomesReference(s)
This compound (monotherapy) Phase Ib/IIa (NCT04405167)Heavily pretreated RRMM1 mg daily (after 1-week run-in at 0.5 mg daily)Well-tolerated; stabilization of disease in some patients
This compound + IRd Phase Ib/IIa (NCT04405167)Heavily pretreated RRMM, including triple-class refractoryThis compound 1 mg daily + ixazomib, lenalidomide, dexamethasone47% Clinical Benefit Rate (CBR) in the total combination cohort; 33% CBR in patients refractory to their last Imid/PI combination
Lenalidomide Various Phase III trialsNewly diagnosed and RRMMVaries (e.g., 25 mg/day on days 1-21 of a 28-day cycle)Established efficacy in various settings
Pomalidomide Various Phase II/III trialsRRMMVaries (e.g., 4 mg/day on days 1-21 of a 28-day cycle)Effective in patients refractory to lenalidomide

Experimental Protocols

Myeloma Cell Proliferation Assay (BrdU) for this compound

Objective: To assess the direct effect of this compound on the proliferation of multiple myeloma cells.

Materials:

  • Human and murine multiple myeloma cell lines (e.g., LP-1, OPM-2, RPMI-8226, 5TGM1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine

  • This compound (stock solution in DMSO)

  • BrdU Cell Proliferation Assay Kit (e.g., from Millipore)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed myeloma cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO) for 24, 48, 72, and 120 hours.

  • During the final 4 hours of incubation, add BrdU labeling solution to each well according to the manufacturer's instructions.

  • After the labeling period, fix the cells and denature the DNA.

  • Add the anti-BrdU antibody and incubate.

  • Add the substrate and stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of proliferation relative to the vehicle control.

Myeloid-Derived Suppressor Cell (MDSC) Co-culture and T-Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the immunosuppressive function of MDSCs.

Materials:

  • CD11b+ myeloid cells isolated from the bone marrow of MM-bearing mice (e.g., 5TGM1 model) using MACS sorting.

  • Splenic T-cells isolated from naive mice and labeled with Carboxyfluorescein succinimidyl ester (CFSE).

  • MM conditioned medium (from 5TGM1 cell culture).

  • CD3/CD28 microbeads for T-cell stimulation.

  • This compound.

  • 96-well round-bottom plates.

  • Flow cytometer.

Procedure:

  • Co-culture MACS-sorted CD11b+ MDSCs with CFSE-labeled T-cells at different ratios (e.g., 1:1, 1:2, 1:4 MDSC:T-cell) in a 96-well plate.

  • Add MM conditioned medium and CD3/CD28 microbeads to stimulate the T-cells.

  • Treat the co-cultures with this compound (e.g., 10 µM) or vehicle control.

  • Incubate for 72 hours.

  • Harvest the cells and stain with anti-CD3 antibodies.

  • Analyze T-cell proliferation by measuring the dilution of the CFSE signal in the CD3+ population using a flow cytometer.

  • The supernatant can be collected to measure cytokine levels (e.g., IFN-γ) by ELISA.

Cereblon Binding Assay for IMiDs (Competitive)

Objective: To determine the binding affinity of IMiDs to cereblon.

Materials:

  • Recombinant human CRBN-DDB1 complex.

  • Thalidomide analog-coupled affinity beads.

  • Cell extracts from a human myeloma cell line (e.g., U266).

  • Lenalidomide or pomalidomide.

  • Lysis buffer and wash buffers.

  • SDS-PAGE and Western blotting reagents.

  • Anti-CRBN antibody.

Procedure:

  • Prepare cell lysates from U266 cells.

  • Pre-incubate the cell lysates with increasing concentrations of free lenalidomide or pomalidomide (e.g., 0.1 to 100 µM) for 1 hour at 4°C.

  • Add the thalidomide analog-coupled affinity beads to the lysates and incubate for 2 hours at 4°C with rotation.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-CRBN antibody.

  • Detect the signal using a chemiluminescence system.

  • Quantify the band intensity to determine the concentration of the competing IMiD that inhibits 50% of CRBN binding to the beads (IC50).

Experimental Workflow Diagrams

Cell_Proliferation_Assay_Workflow A Seed Myeloma Cells (96-well plate) B Treat with this compound or Vehicle Control A->B C Incubate for 24-120 hours B->C D Add BrdU Labeling Solution (last 4h) C->D E Fix, Denature DNA, Add Anti-BrdU Ab D->E F Add Substrate & Measure Absorbance E->F G Calculate % Proliferation F->G MDSC_TCell_CoCulture_Workflow A Isolate CD11b+ MDSCs and CFSE-labeled T-Cells B Co-culture MDSCs and T-Cells with MM Conditioned Medium and CD3/CD28 Beads A->B C Treat with this compound or Vehicle Control B->C D Incubate for 72 hours C->D E Harvest Cells and Stain for CD3 D->E G Measure Cytokines in Supernatant (ELISA) D->G F Analyze CFSE Dilution by Flow Cytometry E->F

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.